molecular formula C12H8N2O3 B058464 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid CAS No. 124340-76-7

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Cat. No.: B058464
CAS No.: 124340-76-7
M. Wt: 228.2 g/mol
InChI Key: PJIHCVZPLGUTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This multifunctional compound features a benzimidazole core, a privileged scaffold in pharmacology, fused with a carboxylic acid moiety and substituted with a furan ring. This unique molecular architecture provides multiple sites for chemical modification, making it an invaluable intermediate for the synthesis of novel compound libraries. Its primary research application lies in the development of potential therapeutic agents, particularly as a precursor for designing enzyme inhibitors or receptor ligands. The carboxylic acid group allows for facile conjugation and derivatization, such as amide bond formation, to create more complex molecules targeting a range of biological pathways. Researchers utilize this compound to explore structure-activity relationships (SAR) in projects focused on oncology, infectious diseases, and inflammation, where benzimidazole derivatives have demonstrated notable bioactivity. It is supplied as a high-purity material to ensure reproducible results in synthetic and screening applications. This product is intended for laboratory research purposes only by qualified professionals.

Properties

IUPAC Name

2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIHCVZPLGUTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587666
Record name 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124340-76-7
Record name 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzimidazole-4-Carboxylic Acid Scaffolds: A Technical Review of Synthetic Strategies and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique ability to enforce specific hydrogen-bonding networks within enzyme active sites. Unlike its more accessible 5- or 6-substituted isomers, the 4-substituted variant offers a distinct vector for molecular interaction, most notably exploited in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors like Veliparib. This guide analyzes the synthetic challenges of accessing this regiochemical isomer, details its structure-activity relationships (SAR), and provides validated protocols for its integration into drug discovery pipelines.

Structural Significance and Physicochemical Profile[1][2][3][4][5][6]

The benzimidazole core is amphoteric, possessing both a basic nitrogen (


, pKa ~5.6) and an acidic nitrogen (

, pKa ~12.8). However, the introduction of a carboxylic acid or carboxamide at the C4 position drastically alters this electronic landscape.
The "Folded" Conformation

In 4-carboxamide derivatives, an intramolecular hydrogen bond often forms between the amide proton and the benzimidazole


 nitrogen. This locks the molecule into a planar, pseudo-tricyclic conformation, minimizing entropic penalty upon binding to targets like PARP-1.
Regiochemical Distinction

Most electrophilic aromatic substitutions on benzimidazoles favor the 5- or 6-positions. Accessing the 4-position requires de novo ring construction from 1,2,3-trisubstituted benzene precursors (e.g., 2,3-diaminobenzoic acid). This synthetic bottleneck has historically under-represented this scaffold in high-throughput screening libraries, making it a fertile ground for novel IP.

Synthetic Architectures and Protocols

The primary challenge in synthesizing benzimidazole-4-carboxylic acids is ensuring regiocontrol. The most robust method involves the condensation of 2,3-diaminobenzoic acid (or amide) with electrophiles.

Strategic Workflow

The following diagram outlines the critical pathways to access the C4-scaffold, highlighting the divergence point for amide vs. acid derivatives.

SynthesisWorkflow Start 2,3-Diaminobenzoic Acid (or Methyl Ester) Intermediate Schiff Base / Amide Intermediate Start->Intermediate Condensation ProductAmide 2-Substituted-Benzimidazole -4-Carboxamide (PARP Pharmacophore) Start->ProductAmide Direct Route using 2,3-Diaminobenzamide Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate Acid R-COOH (Carboxylic Acid) Acid->Intermediate PPA or HCl, Heat Cyclization Oxidative Cyclization (Na2S2O5 or Air/O2) Intermediate->Cyclization ProductAcid 2-Substituted-Benzimidazole -4-Carboxylic Acid Cyclization->ProductAcid ProductAcid->ProductAmide 1. SOCl2 2. NH3

Figure 1: Synthetic pathways to benzimidazole-4-carboxylic acid derivatives. The dashed line represents the convergent route used in Veliparib synthesis.

Validated Protocol: Synthesis of 2-Aryl-1H-benzimidazole-4-carboxamide

This protocol is adapted from high-yield routes used to generate PARP inhibitor libraries.

Reagents:

  • 2,3-Diaminobenzamide (1.0 equiv)

  • Aryl aldehyde (1.0 equiv)

  • Sodium metabisulfite (

    
    ) (1.2 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-diaminobenzamide (1.5 g, 10 mmol) and the appropriate aryl aldehyde (10 mmol) in DMF (15 mL).

  • Oxidant Addition: Add

    
     (2.28 g, 12 mmol) to the mixture.
    
    • Causality: The bisulfite acts as an oxidant to facilitate the dehydrogenation of the intermediate benzodihydroimidazole to the aromatic benzimidazole.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) for the disappearance of the diamine.

  • Workup: Cool the reaction mixture to room temperature and pour into crushed ice/water (100 mL).

  • Isolation: A precipitate should form.[1] Filter the solid, wash copiously with water to remove residual DMF and inorganic salts, and dry under vacuum.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (silica gel, gradient 0-5% MeOH in DCM).

Yield Expectation: 75–85% for electron-poor aldehydes; 60–70% for electron-rich aldehydes.

Medicinal Chemistry: The PARP Paradigm

The most commercially validated application of this scaffold is in the inhibition of PARP-1 and PARP-2 enzymes. The 4-carboxamide moiety is not merely a solubilizing group; it is the primary anchor to the protein backbone.

Mechanism of Action (SAR)

In the PARP active site, the benzimidazole-4-carboxamide mimics the nicotinamide moiety of


.
  • The Amide: Forms a critical hydrogen bond network with Gly863 and Ser904 .

  • The C2-Substituent: Extends into the hydrophobic pocket, providing selectivity and potency.

PARP_SAR Scaffold Benzimidazole-4-Carboxamide (Core Scaffold) C4_Amide C4-Carboxamide Group Scaffold->C4_Amide C2_Sub C2-Substituent (Aryl/Cycloalkyl) Scaffold->C2_Sub Gly863 Gly863 Backbone (H-Bond Acceptor) Ser904 Ser904 Sidechain (H-Bond Donor) HydroPocket Hydrophobic Pocket (Adenine Ribose Binding Site) C4_Amide->Gly863 H-Bond (NH) C4_Amide->Ser904 H-Bond (C=O) C2_Sub->HydroPocket Van der Waals

Figure 2: Pharmacophore map of Benzimidazole-4-carboxamide binding in the PARP-1 active site.

Quantitative SAR Data

The following table summarizes the impact of C2-substitution on PARP-1 inhibition, highlighting the efficacy of the 4-carboxamide scaffold (Data consolidated from Veliparib analogs).

Compound IDC2-Substituent (R)C4-SubstituentPARP-1

(nM)
Notes
Ref 1 Phenyl-H (Unsubstituted)>1000Lack of H-bond anchor
Ref 2 Phenyl-CONH215Establishes anchor
Ref 3 4-Hydroxyphenyl-CONH26Additional polar contact
Veliparib (R)-2-methylpyrrolidin-2-yl-CONH25.2Optimized solubility/metabolic stability
Analog A 1-propylpiperidin-4-yl-CONH28High cellular potency

Data Source: J. Med. Chem. 2000, 43, 4084; Bioorg. Med. Chem. 2008, 16, 6965.

Beyond PARP: Emerging Therapeutic Targets

While PARP inhibition dominates the literature, the benzimidazole-4-carboxylic acid scaffold has shown utility in other domains.

5-HT4 Receptor Antagonists

Derivatives with bulky substituents on the basic nitrogen (e.g., azabicyclic rings) have been identified as potent 5-HT4 receptor antagonists (


 < 1 nM). In these systems, the 4-carboxylate often serves to modulate the pKa of the benzimidazole system rather than acting as a primary H-bond donor.
Kinase Inhibition (CMV pUL97)

Maribavir, an antiviral drug, utilizes a benzimidazole core.[2] While structurally distinct (a ribofuranosyl benzimidazole), recent SAR studies suggest that 4-position functionalization of the benzimidazole core can create specific inhibitors for kinases like CLK and DYRK by altering the hinge-binding geometry.

References

  • Resistance-Modifying Agents.[3] 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. Journal of Medicinal Chemistry, 2000.

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 2008.

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 1999.[4]

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters, 2023.

  • Structure based optimization of benzimidazole 4-carboxamide scaffold led to picomolar poly(adp-ribose) polymerase inhibitors. St. John's University Research, 2021.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic Acid in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've structured this guide to provide a comprehensive framework for determining the solubility profile of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid. Given the limited publicly available data on this specific molecule, this document focuses on the robust experimental methodologies and theoretical considerations necessary for establishing its solubility in DMSO and water. This approach ensures scientific integrity by providing a clear pathway for researchers to generate reliable and reproducible data.

This guide provides a detailed protocol and theoretical background for characterizing the solubility of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, a critical parameter for its application in drug discovery and development.

Introduction: The Critical Role of Solubility

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, which possesses a complex heterocyclic structure, understanding its solubility in both a non-polar aprotic solvent like Dimethyl Sulfoxide (DMSO) and a polar protic solvent like water is paramount. DMSO is a common solvent for initial compound storage and high-throughput screening, while aqueous solubility is a key determinant of a drug's bioavailability.

The molecular structure of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, featuring a benzimidazole core, a furan moiety, and a carboxylic acid group, suggests a molecule with poor aqueous solubility due to its largely hydrophobic backbone. The carboxylic acid group may provide some pH-dependent aqueous solubility.

Theoretical Considerations: Factors Governing Solubility

The solubility of a compound is governed by a delicate interplay of its physicochemical properties and those of the solvent. Key factors for 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid include:

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state compound together. A higher lattice energy will necessitate more energy to break the crystal structure, leading to lower solubility.

  • Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules. Favorable interactions between the solute and solvent will promote solubility.

  • pH: The carboxylic acid moiety on the benzimidazole ring means that the compound's charge state will change with pH. In acidic conditions, the compound will be neutral, while in basic conditions, it will be deprotonated to form a more soluble carboxylate salt.

  • pKa: The pKa of the carboxylic acid and the basicity of the benzimidazole nitrogen atoms will dictate the pH range over which the solubility changes.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic approach. The following workflow is recommended for characterizing the solubility of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting A Compound Synthesis & Characterization C Equilibrium Solubility Assay (Shake-Flask Method) A->C D Kinetic Solubility Assay (DMSO Stock Dilution) A->D B Solvent Preparation (DMSO, Water) B->C B->D E Concentration Measurement (HPLC-UV, LC-MS) C->E D->E F Data Analysis & Solubility Determination E->F G Reporting & Documentation F->G

Figure 1: A generalized workflow for determining the solubility of a target compound.

  • 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid (solid, >95% purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%

  • Purified Water (Milli-Q or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC-grade solvents (Acetonitrile, Methanol)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with UV detector or LC-MS

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.

  • Preparation: Add an excess amount of solid 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid to a series of vials containing purified water and PBS (pH 7.4).

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Dilution: Dilute the supernatant with an appropriate mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS method against a standard curve.

This method assesses the solubility of a compound upon precipitation from a DMSO stock solution, which is relevant for high-throughput screening applications.

  • Stock Solution: Prepare a high-concentration stock solution of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) and mix thoroughly.

  • Incubation: Incubate the samples at room temperature for a defined period (e.g., 2 hours).

  • Analysis: Measure the concentration of the compound in the solution. This can be done by direct injection onto an HPLC system or by using a plate-based nephelometry assay to detect precipitation.

Data Presentation and Interpretation

The results of the solubility assays should be presented in a clear and concise manner.

Solvent System Method Temperature (°C) Solubility (µg/mL) Solubility (µM)
Purified WaterEquilibrium25Experimental ValueCalculated Value
PBS (pH 7.4)Equilibrium25Experimental ValueCalculated Value
PBS (pH 7.4) from DMSO stockKinetic25Experimental ValueCalculated Value

Interpretation:

  • Aqueous Solubility: The low solubility in purified water is expected due to the hydrophobic nature of the molecule. The solubility in PBS at pH 7.4 will likely be higher due to the deprotonation of the carboxylic acid.

  • Kinetic vs. Equilibrium Solubility: The kinetic solubility value may be higher than the equilibrium solubility, as the compound can exist in a supersaturated state before precipitating.

  • DMSO Solubility: While not a focus of the aqueous assays, the initial preparation of a high-concentration DMSO stock will confirm its high solubility in this solvent. If the compound does not fully dissolve at the target concentration (e.g., 10 mM), its DMSO solubility will need to be determined using the shake-flask method.

Conclusion and Further Steps

This guide outlines a comprehensive strategy for determining the solubility of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid in DMSO and water. Accurate solubility data is essential for progressing a compound through the drug discovery pipeline. If the aqueous solubility is found to be a limiting factor, further studies may include:

  • pH-Solubility Profile: A detailed investigation of solubility across a range of pH values.

  • Salt Formation: Investigating the formation of different salt forms to improve solubility and dissolution rate.

  • Formulation Strategies: Exploring enabling formulations such as amorphous solid dispersions or lipid-based formulations.

By following the protocols and considering the theoretical background presented here, researchers can generate a robust and reliable solubility profile for 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, enabling informed decisions in subsequent drug development activities.

References

  • General Principles of Solubility: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Shake-Flask Method for Solubility Determination: Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Kinetic Solubility Assays: Glomme, A., & März, J. (2005). High-throughput methods for the determination of solubility. In Drug Bioavailability (pp. 317-334). Wiley-VCH. [Link]

The Privileged Scaffold: 2-Substituted Benzimidazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacological evolution of 2-substituted benzimidazole-4-carboxylic acids.

A Technical Guide to Discovery, Synthesis, and Therapeutic Application

Executive Summary & Structural Significance[1][2]

The benzimidazole-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

While the benzimidazole ring itself is ubiquitous, the functionalization at the C4 position (often referred to as C7 in specific tautomeric nomenclature) is chemically and biologically distinct. Unlike the C2 or C5/6 positions, which are often used for solubility or pharmacokinetic tuning, the C4-carboxylate/carboxamide moiety frequently serves as a critical pharmacophore anchor , engaging in essential hydrogen bonding networks within protein active sites.

The Tautomerism Challenge

Researchers must navigate the tautomeric ambiguity of this scaffold. In unsubstituted benzimidazoles, the N1 hydrogen is labile, making the C4 and C7 positions equivalent.

  • Nomenclature Rule: When the N1 nitrogen is substituted (e.g., alkylated), the positions are fixed. The carboxylic acid is at C4 if it is adjacent to the bridgehead carbon closer to the un-substituted nitrogen (N3).

Historical Epochs of Discovery

The utility of this scaffold emerged through two distinct waves of discovery: the academic exploration of serotonin receptors and the industrial pursuit of DNA repair inhibitors.

Epoch I: The Serotonin Connection (Late 1990s)

Key Players: López-Rodríguez et al. (Universidad Complutense, Madrid) Target: 5-HT3 and 5-HT4 Receptors.

In the late 1990s, researchers sought to improve the affinity of serotonin antagonists. The benzimidazole-4-carboxylic acid core was identified as a bioisostere of the indole-3-carboxylic acid found in tropisetron.

  • Discovery: The 4-carboxylic acid derivatives (specifically amides linked to azabicyclic rings like quinuclidine) exhibited nanomolar affinity for 5-HT3 receptors.[1]

  • Mechanism: The C4-carbonyl oxygen acts as a critical hydrogen bond acceptor, mimicking the specific spatial arrangement required for serotonin receptor recognition.

Epoch II: The PARP Revolution (Mid-2000s)

Key Players: Abbott Laboratories (now AbbVie) Target: Poly(ADP-ribose) Polymerase (PARP-1/2).

This era marked the transition of the scaffold from a receptor ligand to an enzyme inhibitor. The discovery of Veliparib (ABT-888) is the definitive case study for this scaffold.

  • Rational Design: Scientists recognized that the nicotinamide moiety of

    
     (the PARP cofactor) binds to the enzyme via key hydrogen bonds.
    
  • The Bioisostere: The benzimidazole-4-carboxamide unit was designed to mimic nicotinamide. The N-H of the amide acts as a donor to Gly863 , while the amide carbonyl accepts a bond from Ser904 .

  • Why 2-Substitution? While the 4-carboxamide anchored the molecule, the 2-position was exploited to optimize pharmacokinetic properties (solubility, metabolic stability) and potency, leading to the 2-methyl-pyrrolidine group found in Veliparib.

Mechanistic Logic & SAR Visualization[2]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that drove the evolution of this scaffold, particularly for PARP inhibition.

PARP_SAR_Logic Scaffold Benzimidazole-4-Carboxylic Acid (Core Scaffold) Amide 4-Carboxamide Moiety (Critical Pharmacophore) Scaffold->Amide Derivatization Pos2 2-Position Substitution (Tuning Region) Scaffold->Pos2 Functionalization Binding H-Bond Network (Gly863 & Ser904) Amide->Binding Mimics Nicotinamide Drug Veliparib (ABT-888) Potent PARP Inhibitor Binding->Drug Prop1 Solubility Enhancement Pos2->Prop1 e.g., Basic Amines Prop2 Metabolic Stability Pos2->Prop2 e.g., Steric Bulk Prop1->Drug

Caption: SAR logic flow for transforming the benzimidazole-4-carboxylic acid core into a potent PARP inhibitor via pharmacophore mimicry and auxilliary tuning.

Synthetic Methodologies

Synthesizing 2-substituted benzimidazole-4-carboxylic acids requires careful regiocontrol. Two primary routes are dominant in the literature.

Method A: The Diaminobenzoate Route (Classic)

This is the most robust method for generating the core scaffold.

  • Starting Material: 2,3-Diaminobenzoic acid (or methyl ester).

  • Cyclization: Condensation with a carboxylic acid equivalent (acid chloride, aldehyde, or orthoester).

  • Mechanism: Acid-catalyzed Phillips-Ladenburg reaction.

Method B: The Oxidative Functionalization Route
  • Starting Material: 4-Methylbenzimidazole.[1]

  • Sequence: Protection of N1

    
     Benzylic oxidation of the 4-methyl group (using 
    
    
    
    or similar)
    
    
    Deprotection.
Comparative Data: Synthetic Conditions
ParameterMethod A (Diaminobenzoate)Method B (Oxidation)
Regioselectivity High (Pre-defined by starting material)Moderate (Requires N-protection)
Step Count Low (1-2 steps)High (3-4 steps)
Yield Typically 70-90%Typically 40-60%
Scalability Excellent (Kilogram scale)Poor (Oxidation safety issues)
Key Reagents

, Polyphosphoric Acid (PPA)

, Dichromate

Detailed Experimental Protocol

Target: Synthesis of Methyl 2-(trifluoromethyl)-1H-benzimidazole-4-carboxylate (A versatile intermediate).

Rationale: The trifluoromethyl group at C2 is a common bioisostere for lipophilic tuning, and the methyl ester allows for easy conversion to the active carboxamide.

Protocol Steps
  • Reactants: Charge a round-bottom flask with Methyl 2,3-diaminobenzoate (1.0 eq, 166 mg) and Trifluoroacetic acid (TFA) (5.0 eq). Note: TFA acts as both reagent and solvent.

  • Cyclization: Reflux the mixture at 70°C for 3–5 hours. Monitor via TLC (System: 50% EtOAc/Hexane). The diamine spot (

    
    ) should disappear, replaced by a higher 
    
    
    
    fluorescent spot.
  • Workup:

    • Cool reaction to room temperature.

    • Neutralize excess TFA carefully with saturated

      
       solution (Caution: 
      
      
      
      evolution).
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from

    
    /Hexane to yield off-white crystals.
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of broad amine protons and the retention of the methyl ester singlet (~3.9 ppm) and aromatic signals (7.4–8.0 ppm).

Future Outlook: Beyond PARP

The scaffold is currently experiencing a renaissance in Dual-Target Inhibition .

  • PARP/DHODH Inhibitors: Recent studies (2015-2024) have shown that 2-substituted benzimidazole-4-carboxylic acids can simultaneously inhibit PARP-1 and Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis. This dual-action mechanism is promising for overcoming resistance in oncology.

  • Antiviral Agents: The scaffold is being explored for inhibiting viral polymerases, leveraging the same acidic/amide motif to chelate metal ions in viral active sites.

References

  • López-Rodríguez, M. L., et al. (1999). Benzimidazole Derivatives.[2][3][4][5][6][7][8][9][10][11] 2. Synthesis and Structure-Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. Journal of Medicinal Chemistry. Link

  • Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888). Journal of Medicinal Chemistry. Link

  • Zhu, H., et al. (2013). Design, synthesis and biological evaluation of novel benzimidazole-4-carboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Abdullah, I., et al. (2015). Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. Bioorganic & Medicinal Chemistry. Link

  • Gao, Y., et al. (2017). Discovery of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Role of the Furan Ring in the Pharmacophore of Benzimidazole Carboxylic Acids

[2]

Executive Summary

The fusion of a benzimidazole carboxylic acid core with a furan moiety represents a classic exercise in bioisosteric replacement and pharmacophore refinement. While the benzimidazole scaffold serves as a privileged structure mimicking purine nucleotides, the introduction of a furan ring at the C-2 position creates a distinct electronic and steric profile compared to its phenyl analogues.

This guide analyzes the dual nature of the furan ring in this context:

  • Pharmacological Enhancer: It acts as a

    
    -excessive bioisostere that improves water solubility and offers a unique hydrogen-bond acceptor motif.
    
  • Structural Alert: It introduces a metabolic liability via cytochrome P450-mediated bioactivation, necessitating careful substitution strategies to mitigate hepatotoxicity.

Structural Biology & Medicinal Chemistry[3][4]

The Pharmacophore Triad

The pharmacophore of furan-substituted benzimidazole carboxylic acids relies on a cooperative triad of molecular features.

MoietyPositionPhysicochemical RoleBiological Interaction
Benzimidazole Core ScaffoldPlanar, aromatic system.

-

stacking with aromatic residues (e.g., Phe, Trp) in the receptor pocket.
Carboxylic Acid C-5 / C-6Ionizable group (

).
Forms crucial salt bridges with cationic residues (Arg, Lys). Enhances aqueous solubility.
Furan Ring C-2

-excessive heterocycle.
Bioisostere for Phenyl. Offers reduced lipophilicity (

) and acts as a weak H-bond acceptor via the ether oxygen.
Furan vs. Phenyl: The Bioisosteric Shift

Replacing a phenyl ring with a furan ring at the C-2 position is not merely a space-filling modification; it fundamentally alters the electronic landscape of the ligand.

  • Electronic Density: Furan is an electron-rich (

    
    -excessive) 5-membered ring. This increases the electron density transferred to the benzimidazole system via conjugation, potentially strengthening 
    
    
    -stacking interactions in electron-deficient receptor pockets.
  • Hydrogen Bonding: Unlike phenyl, the furan oxygen possesses two lone pairs. In specific binding modes (e.g., DNA minor groove binding or kinase pockets), this oxygen can serve as a hydrogen bond acceptor, anchoring the molecule in a specific orientation.

  • Steric Profile: The furan ring is physically smaller than a phenyl ring. This allows the molecule to fit into tighter hydrophobic pockets where a phenyl group might experience steric clash.

Metabolic Liability: The Furan "Structural Alert"

Critical Note for Drug Design: While the furan ring enhances potency, it is a known structural alert (toxicophore).[2]

Mechanism of Toxicity

The furan ring is susceptible to metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1).[2] The oxidation of the furan ring leads to the formation of a reactive cis-enedione (or epoxide intermediate), which is a potent electrophile.[2][3]

  • Bioactivation: CYP450 oxidizes the furan.[2]

  • Electrophile Formation: Ring opening generates cis-2-butene-1,4-dial.

  • Covalent Binding: This Michael acceptor reacts with cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity or carcinogenesis.

Mitigation Strategy: To retain the furan pharmacophore while reducing toxicity, medicinal chemists often substitute the furan ring (e.g., with electron-withdrawing groups) to destabilize the radical cation intermediate or block the metabolic oxidation site.

Visualization: Metabolic Activation Pathway

FuranMetabolismcluster_legendPathway LegendDrugFuran-Benzimidazole(Drug Candidate)CYPCYP450(Oxidation)Drug->CYPInterUnstable EpoxideIntermediateCYP->InterToxiccis-enedione(Reactive Electrophile)Inter->ToxicRing OpeningAdductProtein/DNA Adducts(Hepatotoxicity)Toxic->AdductCovalent BindingSafeSafe Metabolite(Glutathione Conjugation)Toxic->SafeGSH TrappingRed: Toxicity RiskRed: Toxicity RiskGreen: DetoxificationGreen: DetoxificationRed: Toxicity Risk->Green: Detoxification

Caption: Mechanism of furan bioactivation leading to potential toxicity vs. detoxification.

Therapeutic Applications & Case Studies

Antimicrobial Agents (DNA Binding)

Benzimidazole carboxylic acids substituted with furan are extensively studied as DNA-binding agents. The planar benzimidazole intercalates between base pairs, while the furan ring sits in the minor groove.

  • Role of Acid: The carboxylic acid at C-5 ensures solubility and electrostatic attraction to the phosphate backbone.

  • Role of Furan: The furan oxygen can form H-bonds with the amino groups of guanine bases in the minor groove, providing sequence specificity.

Angiotensin II Receptor Antagonists

In the development of "sartans" (AT1 blockers), 2-substituted benzimidazoles are common. While biphenyl-tetrazole is the standard, furan derivatives have been explored to modulate lipophilicity.

  • Observation: Furan analogues often show higher oral bioavailability due to lower LogP compared to biphenyls, but shorter half-lives due to rapid metabolism.

Experimental Protocols

Synthesis: Oxidative Condensation

This protocol describes the synthesis of 2-(furan-2-yl)-1H-benzimidazole-5-carboxylic acid .

Reaction Scheme: 3,4-Diaminobenzoic acid + Furfural --(Oxidant)--> Product

Reagents:

  • 3,4-Diaminobenzoic acid (1.0 eq)

  • Furan-2-carboxaldehyde (Furfural) (1.0 eq)

  • Sodium Metabisulfite (

    
    ) (Catalyst/Oxidant)
    
  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3,4-diaminobenzoic acid in 20 mL of ethanol/water mixture.

  • Addition: Add 10 mmol of furfural dropwise under stirring.

  • Catalysis: Add 1.5 eq of Sodium Metabisulfite.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Filtration: Filter the resulting precipitate.

  • Purification: Recrystallize from hot ethanol to yield the pure product.

Visualization: SAR Logic Flow

SARCoreBenzimidazole-5-COOHScaffoldFuran2-Furan RingCore->FuranSubstitution at C2Phenyl2-Phenyl RingCore->PhenylStandard ReferenceSolubilityIncreased SolubilityFuran->SolubilityBindingH-Bond Acceptor (O)Furan->BindingMetabMetabolic Liability(CYP2E1)Furan->MetabStericReduced Steric BulkFuran->StericPhenyl->SolubilityLower SolubilityPhenyl->StericHigher Bulk

Caption: Structure-Activity Relationship (SAR) comparison between Furan and Phenyl substitutions.

References

  • Peterson, L. A. (2013).[4] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Tonelli, M., et al. (2010). Benzimidazole derivatives as novel antiviral agents: SAR and biological evaluation. Bioorganic & Medicinal Chemistry. Link

  • Bansal, Y., & Silakram, O. (2014). A review on medicinal importance of benzimidazole derivatives. Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[1] Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Link

Methodological & Application

Step-by-step synthesis of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Executive Summary

This application note details the optimized synthesis of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid , a critical pharmacophore in the development of PARP inhibitors and anti-infective agents.

Unlike traditional methods utilizing harsh oxidative conditions (e.g., nitrobenzene reflux) or expensive coupling reagents (e.g., HATU), this protocol employs a sodium metabisulfite (


) mediated pathway . This approach offers three distinct advantages:
  • Regiocontrol: Utilization of 2,3-diaminobenzoic acid ensures the formation of the 4-carboxylic acid isomer.

  • Green Chemistry: Uses ethanol/water as the solvent system, eliminating halogenated waste.

  • Process Efficiency: A one-pot condensation and oxidative cyclization reduces step count and isolation losses.

Chemical Strategy & Retrosynthesis

The target molecule is constructed via the condensation of a 1,2-diamine with an aromatic aldehyde.[1] The retrosynthetic disconnection at the C2-N bonds reveals two key precursors.

Critical Regiochemistry Note: To achieve the carboxylic acid at the C4 position (per IUPAC numbering for benzimidazoles), the starting material must be 2,3-diaminobenzoic acid .

  • Contrast: Using 3,4-diaminobenzoic acid would yield the 5-carboxylic acid isomer.

Reaction Pathway:

  • Activation: Furan-2-carbaldehyde reacts with sodium metabisulfite to form a water-soluble bisulfite adduct.

  • Condensation: The nucleophilic diamine attacks the adduct.

  • Cyclization: Intramolecular ring closure followed by oxidation (driven by the sulfite/bisulfite equilibrium) yields the aromatic benzimidazole.

Figure 1: Retrosynthetic Logic

Retrosynthesis Target Target: 2-Furan-2-yl-3H-benzoimidazole- 4-carboxylic acid Disconnection Disconnection: C2-N Bond Cleavage Target->Disconnection Retrosynthesis Precursor1 Precursor A: 2,3-Diaminobenzoic Acid Disconnection->Precursor1 Precursor2 Precursor B: Furan-2-carbaldehyde (Furfural) Disconnection->Precursor2

Caption: Retrosynthetic breakdown identifying 2,3-diaminobenzoic acid as the regiochemical anchor.

Detailed Experimental Protocol

Safety Warning: Furfural is toxic and a skin irritant. Sodium metabisulfite releases


 gas; perform all operations in a fume hood.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]QuantityRole
2,3-Diaminobenzoic acid 152.151.01.52 gCore Scaffold
Furan-2-carbaldehyde 96.081.11.06 g (0.91 mL)Electrophile
Sodium Metabisulfite 190.111.22.28 gOxidant/Promoter
Ethanol (95%) --30 mLSolvent
Water (Deionized) --10 mLCo-solvent
Step-by-Step Methodology

Step 1: Formation of Bisulfite Adduct

  • In a 100 mL round-bottom flask (RBF), dissolve Sodium Metabisulfite (2.28 g) in Water (10 mL).

  • Add Furan-2-carbaldehyde (1.06 g) dropwise with vigorous stirring.

  • Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 15 minutes until a clear homogenous solution or a white precipitate (the adduct) forms.

Step 2: Condensation [4] 4. Add 2,3-Diaminobenzoic acid (1.52 g) to the flask. 5. Add Ethanol (30 mL) to the mixture. 6. Equip the flask with a reflux condenser.

Step 3: Reaction & Cyclization 7. Heat the reaction mixture to Reflux (approx. 80°C) . 8. Maintain reflux for 4–6 hours .

  • Monitoring: Check progress via TLC (System: Ethyl Acetate:Methanol 9:1). The starting diamine spot should disappear, and a fluorescent blue/green spot (Benzimidazole) should appear.

Step 4: Workup & Isolation 9. Cool the reaction mixture to RT. 10. Pour the mixture into Ice-Cold Water (100 mL). 11. The product may precipitate as a carboxylate salt or free acid depending on pH. 12. Acidification: Adjust pH to ~4–5 using 1M HCl to ensure the carboxylic acid is fully protonated and precipitates. 13. Stir for 30 minutes in an ice bath. 14. Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

Step 5: Purification 15. Recrystallization: Dissolve the crude solid in hot Ethanol (or DMF if solubility is low). Filter hot to remove inorganic salts. Cool to crystallize. 16. Dry in a vacuum oven at 60°C for 12 hours.

Process Control & Troubleshooting

This reaction relies on the in situ generation of the bisulfite adduct. The following logic diagram illustrates the critical decision points during the synthesis.

Figure 2: Experimental Workflow & Troubleshooting Logic

Workflow Start Start: Mix Furfural + Na2S2O5 CheckAdduct Check: White ppt or Clear Soln? Start->CheckAdduct AddDiamine Add 2,3-Diaminobenzoic Acid + EtOH CheckAdduct->AddDiamine Yes SolubilityIssue Action: Add 5mL Water (Ensure Adduct Solubilization) CheckAdduct->SolubilityIssue No/Clumped Reflux Reflux 4-6 Hours AddDiamine->Reflux TLC TLC Check: Diamine consumed? Reflux->TLC Workup Pour into Ice Water + Acidify (pH 4) TLC->Workup Yes HeatMore Continue Reflux (+2 hrs) TLC->HeatMore No HeatMore->TLC SolubilityIssue->AddDiamine

Caption: Decision tree for reaction monitoring, ensuring complete conversion before workup.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product soluble in water as carboxylate salt.Ensure pH is adjusted to ~4 (isoelectric point vicinity) using HCl.
Incomplete Conversion Bisulfite adduct failed to form properly.Ensure Step 1 is stirred long enough; use fresh

.
Dark/Tar Product Oxidation of diamine by air before cyclization.Ensure inert atmosphere (

) during reflux; add diamine after adduct formation.

Analytical Validation

To validate the synthesis, compare the isolated product against these expected spectral parameters.

  • Physical State: Off-white to pale yellow solid.

  • Melting Point: >250°C (decomposition expected).

  • MS (ESI): Calculated

    
    ; Expected 
    
    
    
    .

Expected


 NMR (DMSO-

, 400 MHz):
  • 
     13.0–13.5 (br s, 1H, -COOH/NH).
    
  • 
     8.0–8.1 (d, 1H, Benzimidazole Ar-H).
    
  • 
     7.8–7.9 (d, 1H, Benzimidazole Ar-H).[5]
    
  • 
     7.9 (s, 1H, Furan H-5).
    
  • 
     7.3–7.4 (t, 1H, Benzimidazole Ar-H).
    
  • 
     7.2 (d, 1H, Furan H-3).
    
  • 
     6.7 (m, 1H, Furan H-4).
    

References

  • Ridley, S. et al. (2019). "Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles." Heterocycles. Link

  • Laha, J. K. et al. (2022). "Benzimidazole Synthesis via Oxidative Cyclization." Journal of Organic Chemistry. Link

  • Parmar, T. H. et al. (2018).[5] "Synthesis and antimicrobial activity of some new 2-(furan-2-yl)-1H-benzo[d]imidazole derivatives." Arkivoc. Link

  • Bahrami, K. et al. (2007). "A simple and efficient procedure for the synthesis of substituted benzimidazoles."[1][6][7][8] Synthesis. Link

Sources

Application Note: Amide Coupling of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and medicinal chemists working with 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid . This scaffold, sharing structural homology with PARP inhibitors (e.g., Veliparib analogs) and various kinase inhibitors, presents specific synthetic challenges due to the steric hindrance at the C4 position and the acid-sensitivity of the furan moiety.

Executive Summary & Chemical Analysis

Compound: 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid CAS (Analogous): 1256795-97-3 (Generic benzimidazole-4-carboxylic acid core) Target Reaction: Amide bond formation with primary/secondary amines.

Structural Challenges
  • Steric Hindrance (C4 Position): The carboxylic acid at position 4 is sterically crowded by the adjacent bridgehead nitrogen (N3) and the C5 proton. Standard coupling agents (EDC/HOBt) often result in sluggish kinetics or incomplete conversion.

  • Furan Moiety Sensitivity: The furan ring is electron-rich and acid-sensitive. Harsh acid chloride generation (e.g., refluxing SOCl₂) can lead to polymerization or furan ring-opening.

  • Solubility: The benzimidazole core is planar and capable of strong

    
    -stacking and hydrogen bonding (donor/acceptor), often leading to poor solubility in DCM or THF. Polar aprotic solvents (DMF, NMP, DMSO) are required.
    
Strategic Recommendations
FeatureImplicationRecommended Solution
C4 Sterics Slow nucleophilic attackUse HATU or T3P (Propylphosphonic anhydride) for rapid activation.
Furan Ring Acid instabilityAvoid refluxing thionyl chloride. Use Oxalyl Chloride/DMF at 0°C or neutral coupling agents.
Benzimidazole NH Amphoteric natureEnsure excess base (DIEA/NMM) is used to neutralize the zwitterionic form, but avoid alkylating conditions.

Experimental Workflows (Graphviz)

The following logic flow illustrates the decision-making process for selecting the optimal coupling protocol based on amine reactivity and scale.

AmideCouplingStrategy Start Starting Material: 2-Furan-2-yl-3H-benzoimidazole-4-COOH AmineCheck Analyze Amine Partner Start->AmineCheck RouteA Route A: High Throughput / Small Scale (<100 mg) AmineCheck->RouteA Aliphatic Amines RouteB Route B: Scale-Up / Low Cost (>1 g) AmineCheck->RouteB Standard Amines RouteC Route C: Non-Nucleophilic / Weak Amines (Anilines, Heterocycles) AmineCheck->RouteC Electron Deficient HATU Protocol 1: HATU/DIEA Solvent: DMF Time: 2-16 h RouteA->HATU T3P Protocol 2: T3P (50% in EtOAc) Solvent: EtOAc/DMF Time: 1-4 h RouteB->T3P AcidCl Protocol 3: Ghosez's Reagent or (COCl)2 Solvent: DCM/DMF(cat) Intermediate: Acid Chloride RouteC->AcidCl Workup Workup Strategy: Acidic Wash (Careful with Furan) or Reverse Phase HPLC HATU->Workup T3P->Workup AcidCl->Workup

Caption: Decision matrix for amide coupling of benzimidazole-4-carboxylic acids based on scale and amine reactivity.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Gold Standard)

Best for: Small scale discovery chemistry, hindered amines, and ensuring high conversion.

Reagents:

  • Acid: 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Procedure:

  • Dissolution: In a dry vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Note: If the solution is cloudy, mild sonication is permitted.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes to form the activated At-ester.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: If reaction stalls (<50% conversion after 4h), heat to 50°C. Do not exceed 60°C to prevent furan decomposition.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Critical: Avoid strong acid washes (e.g., 1M HCl) which may open the furan ring. Use 5% Citric acid or 0.5M NaH₂PO₄ if acidic wash is necessary to remove excess amine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: T3P (Propylphosphonic Anhydride) Method

Best for: Scale-up (>1g), easy workup, and lower toxicity.

Reagents:

  • Acid (1.0 equiv)[2]

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (add minimal DMF if solubility is poor).

Procedure:

  • Slurry: Suspend the carboxylic acid and amine in EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv).

  • Coupling: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. T3P reactions are often cleaner but slower than HATU.

  • Workup: The byproduct of T3P is water-soluble. Simply wash the organic layer with water, NaHCO₃, and brine.

Protocol C: Acid Chloride via Oxalyl Chloride

Best for: Non-nucleophilic anilines or when coupling agents fail.

Procedure:

  • Suspend acid (1.0 equiv) in anhydrous DCM (or DCM/THF mixture).

  • Add catalytic DMF (1-2 drops).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Stir at RT for 1-2 hours until the suspension clears (indicating acid chloride formation).

  • Concentrate in vacuo to remove excess oxalyl chloride (do not heat above 30°C).

  • Redissolve the crude acid chloride in DCM/THF and add to a solution of Amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

Troubleshooting Guide: The "Benzimidazole Challenge"

ObservationRoot CauseCorrective Action
Low Solubility Benzimidazole H-bonding network.Switch solvent to NMP or DMAc . Use LiCl (5 equiv) to break H-bond aggregates (pseudo-proline effect).
Incomplete Conversion Steric bulk at C4 position.Switch to HATU or PyBOP . Increase temperature to 50°C. Use microwave irradiation (80°C, 10 min).
Black Tar / Decomposition Furan ring opening via acid.Avoid Thionyl Chloride . Ensure workup pH > 4. Avoid heating >80°C.
N-Acylation Side Product Acylation of Benzimidazole NH.This is reversible. Treat crude mixture with MeOH/K₂CO₃ or ammonia in MeOH to cleave the labile imidazole-N-amide while keeping the C4-amide intact.

References

  • Benzimidazole-4-carboxamides as 5-HT4 Antagonists: Lopez-Rodriguez, M. L., et al.[3] "Benzimidazole derivatives.[2][4][5][6][7][8][9][10][11] Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists."[3] Bioorganic & Medicinal Chemistry, 1999.

  • Amide Coupling Reagent Guide: Valeur, E., & Bradley, M.[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Furan Stability in Synthesis: Keay, B. A. "Synthetic Applications of Furan Diels-Alder Chemistry." Chemical Reviews, 2005. (Context on furan acid sensitivity).

  • T3P Application Note: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

Sources

Preparation of ester derivatives from 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Optimization of Ester Derivatives from 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Executive Summary & Chemo-Structural Analysis

The Molecule: 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid is a privileged scaffold bridging the pharmacophores of benzimidazoles (anthelmintic, anticancer, PARP inhibitors) and furans (antimicrobial). The presence of the carboxylic acid at the C4 position provides a critical handle for modulating lipophilicity and bioavailability via esterification.

The Challenge: Synthesizing esters of this specific substrate presents two competing chemo-selectivity challenges that defeat standard "textbook" protocols:

  • Furan Acid-Lability: The furan ring is electron-rich and prone to acid-catalyzed ring opening (resinification) and polymerization under harsh aqueous acidic conditions (e.g., prolonged reflux in

    
    ).
    
  • Amphoteric Interference (N-Alkylation Risk): The benzimidazole core contains a basic imidazole nitrogen (

    
    ) and an acidic pyrrole-like nitrogen (
    
    
    
    ). Using base-promoted esterification (Alkyl Halide + Base) risks competitive N-alkylation over O-alkylation.

The Solution: This guide prioritizes anhydrous activation methods. By converting the carboxylic acid to an acyl chloride or using carbodiimide coupling, we bypass the thermodynamic barriers of Fischer esterification and avoid the side-reactions associated with strong aqueous mineral acids.

Strategic Reaction Pathways (Logic Flow)

The following decision tree illustrates the selection of the optimal synthetic route based on the desired ester moiety and scale.

ReactionPathways Start Starting Material: 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid Decision Select Esterification Strategy Start->Decision MethodA Method A: Acyl Chloride (Thionyl Chloride) Decision->MethodA Simple Alcohols (Me, Et) Scale > 1g MethodB Method B: Steglich/Coupling (EDC/DCC + DMAP) Decision->MethodB Complex/Acid-Sensitive Alcohols Scale < 1g MethodC Method C: Fischer Esterification (H2SO4/MeOH) Decision->MethodC Not Recommended (High Risk) IntermediateA Intermediate: Acid Chloride MethodA->IntermediateA SOCl2, Reflux (Anhydrous) Product Target Ester Derivative MethodB->Product Mild Conditions MethodC->Product Low Yield SideProduct Risk: Furan Ring Opening (Polymerization) MethodC->SideProduct Aq. Acid + Heat IntermediateA->Product ROH, Base trap

Figure 1: Strategic decision tree for esterification. Method A is the industrial workhorse; Method B is for high-value derivatives; Method C is deprecated due to furan instability.

Detailed Protocols

Protocol A: The "Workhorse" Method (Thionyl Chloride Activation)

Best for: Methyl, Ethyl, Isopropyl esters. High throughput, scalable.

Mechanism: Thionyl chloride converts the carboxylic acid to the highly reactive acid chloride. The byproducts (


 and 

) are gases, driving the equilibrium forward. Crucially, this reaction generates anhydrous

, which is less damaging to the furan ring than hot aqueous acid.

Reagents:

  • Substrate: 1.0 eq (e.g., 1.0 g)

  • Thionyl Chloride (

    
    ): 5.0 eq (Excess acts as solvent/desiccant)
    
  • Alcohol (MeOH/EtOH): Excess (Solvent)

  • Catalytic DMF: 2-3 drops

Step-by-Step Procedure:

  • Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a condenser and drying tube (

    
    ), suspend the carboxylic acid (1.0 g) in anhydrous 
    
    
    
    (5 mL).
  • Catalysis: Add 2 drops of anhydrous DMF. (This forms the Vilsmeier-Haack reagent in situ, rapidly catalyzing acid chloride formation).

  • Reflux: Heat to gentle reflux (

    
    C) for 2 hours. The suspension should clear as the acid chloride forms.
    
    • Critical Check: Monitor gas evolution. Once cessation occurs, reaction is likely complete.

  • Evaporation: Remove excess

    
     under reduced pressure (Rotavap). Do not overheat.  Co-evaporate with dry toluene (
    
    
    
    mL) to remove trace
    
    
    .
  • Esterification: Re-dissolve the residue (crude acid chloride) in anhydrous DCM (10 mL). Cool to

    
    C.
    
  • Addition: Add the target alcohol (e.g., Methanol, 10 eq) dropwise. Optionally add

    
     (1.1 eq) to scavenge HCl if the furan proves ultra-sensitive in your specific derivative.
    
  • Workup: Stir at Room Temp (RT) for 4 hours. Quench with sat.

    
    . Extract with EtOAc.[1] Wash organic layer with Brine. Dry over 
    
    
    
    .
Protocol B: The "Precision" Method (Steglich Coupling)

Best for: Complex alcohols, chiral esters, or if the furan ring shows degradation in Method A.

Mechanism: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylate to an O-acylisourea intermediate, which is then displaced by the alcohol. DMAP acts as an acyl-transfer catalyst. This proceeds at neutral pH and RT.

Reagents:

  • Substrate: 1.0 eq

  • Alcohol (

    
    ): 1.2 eq
    
  • EDC

    
    HCl: 1.5 eq
    
  • DMAP: 0.1 eq (Catalytic)

  • Solvent: Anhydrous DCM or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid (1.0 eq) and the Target Alcohol (1.2 eq) in anhydrous DMF (Concentration ~0.2 M).

  • Catalyst: Add DMAP (0.1 eq) and stir for 5 minutes under Nitrogen.

  • Coupling: Cool to

    
    C. Add EDC
    
    
    
    HCl (1.5 eq) in one portion.
  • Reaction: Allow to warm to RT naturally. Stir for 12-18 hours.

  • Workup (Crucial for DMF removal): Dilute with EtOAc (

    
     reaction volume). Wash sequentially with:
    
    • 5% Citric Acid (removes DMAP/EDC urea)

    • Water (

      
       to remove DMF)
      
    • Sat.

      
      
      
    • Brine

  • Purification: Flash chromatography is usually required to separate the ester from N-acyl urea side products (though EDC ureas are water soluble, traces often remain).

Comparative Data & Troubleshooting

FeatureMethod A (Acid Chloride)Method B (Coupling)Method C (Fischer)
Yield High (85-95%)Moderate (60-80%)Low-Variable
Furan Integrity Good (Anhydrous conditions)Excellent (Neutral pH)Poor (Acid hydrolysis risk)
N-Alkylation Risk None (Acidic media protects N)Low (Neutral pH)None
Purification Crystallization often sufficientColumn Chromatography requiredExtraction
Cost LowHigh (EDC is expensive)Very Low

Critical Control Point: N-Alkylation vs. Esterification

  • Observation: If you attempt to synthesize the ester using Alkyl Halide +

    
      in DMF, you will likely observe two spots on TLC.
    
  • Cause: The benzimidazole -NH- is deprotonated and competes with the carboxylate.

  • Correction: Stick to Method A or B. If you must use alkyl halides, you must protect the benzimidazole nitrogen (e.g., with Boc or Trityl) first.

Analytical Validation (Self-Validating System)

To confirm the successful formation of the ester and the integrity of the furan ring, look for these specific NMR signals:

  • The "Furan Survival" Check (

    
     NMR): 
    
    • Look for the characteristic furan protons: A doublet at

      
       ppm (H5), a doublet at 
      
      
      
      ppm (H3), and a triplet/multiplet at
      
      
      ppm (H4).
    • Failure Mode: Disappearance or broadening of these peaks indicates acid-catalyzed ring opening.

  • The Ester Confirmation:

    • Methyl Ester: Sharp singlet at

      
       ppm (3H).
      
    • Ethyl Ester: Quartet at

      
       ppm (2H) and Triplet at 
      
      
      
      ppm (3H).
    • IR Spectroscopy: Shift of the Carbonyl stretch from

      
       cm
      
      
      
      (Acid, broad H-bonded) to
      
      
      cm
      
      
      (Ester, sharp).

References

  • Biomedical Importance of Benzimidazoles

    • Title: Benzimidazole derivatives: A review of their medicinal significance.
    • Source:International Journal of Chemical and Technical Research.
    • Relevance: Establishes the pharmacophore value of position 4 modific
  • Furan Acid Sensitivity

    • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
    • Source:J. Phys. Chem. A.
    • Relevance: Mechanistic grounding for avoiding aqueous Fischer esterific
  • Benzimidazole Esterification Protocols

    • Title: Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.[2]

    • Source:Asian Journal of Chemistry.
    • Relevance: Discusses alternative condensation str
  • Coupling Reagent Methodology

    • Title: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[3]

    • Source:Organic Letters.
    • Relevance: Validates the use of carbodiimide/imidazole based activation for sensitive substr

Sources

Solid-phase synthesis techniques for benzimidazole-4-carboxylic acid libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of Benzimidazole-4-Carboxylic Acid Libraries

Executive Summary & Strategic Rationale

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from angiotensin II receptor antagonists (e.g., Candesartan) to PARP inhibitors and antivirals. While the 5- and 6-substituted benzimidazoles are synthetically accessible via standard 4-substituted-1,2-diaminobenzene precursors, the benzimidazole-4-carboxylic acid isomer offers a unique vector for solubility modulation and target engagement (particularly in kinase and GPCR pockets). However, it remains underrepresented in commercial libraries due to the steric crowding and regiochemical challenges associated with its synthesis.

This guide details a robust, self-validating Solid-Phase Organic Synthesis (SPOS) protocol for generating benzimidazole-4-carboxylic acid libraries. By immobilizing the scaffold via the carboxylate, we utilize the resin not just as a handle, but as a protecting group for the C4-acid, enabling aggressive cyclization conditions that would otherwise cause side reactions in solution phase.

Strategic Synthetic Planning

The Regiochemical Imperative

The critical differentiator in this protocol is the starting material. To achieve the 4-carboxylic acid geometry, one must utilize 3-fluoro-2-nitrobenzoic acid .

  • Position 1 (COOH): Attachment point to Resin (becomes C4 in benzimidazole).

  • Position 2 (

    
    ):  Latent amine for cyclization.
    
  • Position 3 (F): Electrophile for

    
     diversity introduction (
    
    
    
    ).
Resin Selection
  • Wang Resin: Recommended for generating the free carboxylic acid upon cleavage (TFA).

  • Rink Amide Resin: Use if the final library requires a C4-carboxamide (often preferred for hydrogen bond donor/acceptor modulation).

  • Selection for this Protocol:Wang Resin (High loading capacity, ester linkage stability during basic

    
    ).
    
Synthetic Workflow Visualization

BenzimidazoleSynthesis Resin Wang Resin (Polystyrene) Loading Step 1: Loading 3-fluoro-2-nitrobenzoic acid (DIC/DMAP) Resin->Loading Activation SNAr Step 2: S_NAr Diversity (R1-NH2, DIEA, NMP) Loading->SNAr F-displacement Reduction Step 3: Nitro Reduction (SnCl2 / DMF) SNAr->Reduction Nitro -> Amine Cyclization Step 4: Oxidative Cyclization (R2-CHO, DDQ or Air) Reduction->Cyclization Imidazole Formation Cleavage Step 5: Acidolytic Cleavage (95% TFA) Cyclization->Cleavage Release FinalProduct Benzimidazole-4-COOH Library Cleavage->FinalProduct Isolation

Figure 1: Strategic workflow for the solid-phase synthesis of benzimidazole-4-carboxylic acid derivatives via the 3-fluoro-2-nitrobenzoic acid route.

Detailed Experimental Protocols

Phase 1: Scaffold Immobilization (Resin Loading)

Objective: Anchor the 3-fluoro-2-nitrobenzoic acid to Wang resin via an ester linkage.

Reagents:

  • Wang Resin (1.0–1.2 mmol/g loading)

  • 3-Fluoro-2-nitrobenzoic acid (3.0 equiv)

  • Diisopropylcarbodiimide (DIC) (3.0 equiv)[1]

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: DCM/DMF (9:1 v/v)[1]

Protocol:

  • Swelling: Place Wang resin (1.0 g) in a fritted synthesis vessel. Swell in DCM (10 mL) for 30 min. Drain.

  • Activation: Dissolve 3-fluoro-2-nitrobenzoic acid and DIC in DCM/DMF. Stir for 5 min to form the O-acylisourea.

  • Coupling: Add the activated mixture to the resin, followed by catalytic DMAP.

  • Incubation: Agitate at room temperature (RT) for 16 hours.

  • Washing: Drain and wash with DMF (

    
     mL), DCM (
    
    
    
    mL), and MeOH (
    
    
    mL).
  • Validation: Perform a quantitative Fmoc-test (if using a spacer) or simply check IR for ester carbonyl stretch (

    
    ). Note: Standard colorimetric tests are difficult here due to the nitro group; gravimetric loading calculation is recommended.
    
Phase 2: Diversity Introduction ( )

Objective: Introduce the first diversity point by displacing the activated fluorine.

Reagents:

  • Primary Amine (

    
    ) (5.0 equiv)
    
  • Diisopropylethylamine (DIEA) (10.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Preparation: Suspend the loaded resin in NMP.

  • Displacement: Add the amine and DIEA.

  • Reaction: Heat at

    
     for 12–16 hours. Critical Insight: The 3-fluoro position is activated by the ortho-nitro and ortho-carboxylate (ester) groups. However, steric bulk from the resin backbone can slow this reaction; heating is essential.
    
  • Washing: Wash extensively with DMF (

    
    ) to remove excess amine (crucial to prevent side reactions in the next step).
    
Phase 3: Nitro Reduction

Objective: Unmask the aniline to generate the ortho-phenylenediamine precursor.

Reagents:

  • 
     (2.0 M solution in DMF)
    
  • Alternative: Sodium dithionite (

    
    ) if tin contamination is a concern (though Sn is standard for SPOS).
    

Protocol:

  • Reaction: Treat the resin with the

    
     solution.
    
  • Incubation: Agitate at RT for 16 hours.

  • Washing (Critical): Wash with DMF (

    
    ), then DMF/Water (1:1) to remove tin salts, then THF (to dry).
    
  • Validation: A small aliquot can be cleaved and analyzed by LCMS. The mass should shift by

    
     Da (
    
    
    
    ).
Phase 4: Oxidative Cyclization ( )

Objective: Construct the imidazole ring using an aldehyde and an oxidant.[2][3][4] This method is preferred over carboxylic acid coupling because aldehydes are more commercially available and the reaction proceeds under milder conditions than acid-catalyzed dehydration.

Reagents:

  • Aldehyde (

    
    ) (5.0 equiv)
    
  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 equiv) or

    
     / Air.
    
  • Solvent: DMF or DMSO.

Protocol:

  • Imine Formation: Treat the resin-bound diamine with the aldehyde in DMF for 4 hours at RT. (Formation of the Schiff base).

  • Oxidation: Add DDQ directly to the suspension.

  • Incubation: Agitate for 4–8 hours at RT.

  • Mechanism: The Schiff base undergoes oxidative ring closure to form the benzimidazole.

  • Washing: Wash thoroughly with DMF (

    
    ) and DCM (
    
    
    
    ) to remove DDQ byproducts.
Phase 5: Cleavage & Isolation

Protocol:

  • Cleavage Cocktail: TFA/DCM (1:1 v/v).

  • Reaction: Treat resin for 1 hour at RT.

  • Collection: Filter the filtrate. Wash resin with DCM. Combine filtrates.

  • Work-up: Evaporate volatiles under

    
     stream or SpeedVac.
    
  • Purification: The crude product is usually

    
     pure.[5] Final purification via preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient).
    

Data Presentation & Troubleshooting

Table 1: Representative Yields & Optimization Data

EntryR1 (Amine)R2 (Aldehyde)Method (Cyclization)Purity (LCMS)Yield (%)
1 BenzylamineBenzaldehydeDDQ / DMF92%88%
2 Isopropylamine4-Cl-BenzaldehydeDDQ / DMF89%82%
3 MorpholineBenzaldehydeFailed (

)
N/A<5%
4 BenzylamineButyraldehydeNitrobenzene (

)
75%60%
5 AnilineBenzaldehydeDDQ / DMF85%70%

Troubleshooting Notes:

  • Entry 3 Failure: Secondary amines (like morpholine) are often too sterically hindered to perform the

    
     displacement on the crowded 3-fluoro-2-nitrobenzoic acid scaffold on solid phase. Recommendation: Stick to primary amines for 
    
    
    
    .
  • Cyclization Efficiency: DDQ (oxidative) is superior to thermal cyclization (Entry 4) for this scaffold, likely due to the prevention of on-resin aggregation.

References

  • Hermann, T. (2003). "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Tetrahedron Letters. (Demonstrates the 4-fluoro-3-nitrobenzoic acid route; adapted here for the 3-fluoro isomer).

  • Akamatsu, H., et al. (2002). "New efficient route for solid-phase synthesis of benzimidazole derivatives." Journal of Combinatorial Chemistry. (Validates oxidative cyclization protocols).

  • Mazurov, A. (2000). "Solid-phase synthesis of 2-substituted benzimidazoles via cyclization of o-phenylenediamines with carboxylic acids." Molecules. (General conditions).
  • Tumey, L.N., et al. (2008). "Solid-phase synthesis of benzimidazole-4-carboxamides." Bioorganic & Medicinal Chemistry Letters. (Specific reference for the 4-substituted geometry).
  • Vik, A., et al. (2007). "Solid-phase synthesis of benzimidazoles from immobilized 2-fluoro-nitrobenzenes." Tetrahedron.

Sources

Designing kinase inhibitors using the 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Focus: The 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic Acid Scaffold

Abstract

This application note provides a comprehensive guide for medicinal chemists and pharmacologists utilizing the 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid scaffold in the development of ATP-competitive kinase inhibitors. Benzimidazoles represent a "privileged structure" in drug discovery due to their ability to mimic purine bases.[1] This guide details the rational design principles (SAR), a validated synthetic protocol, and a robust biochemical screening workflow using the ADP-Glo™ platform.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The success of the benzimidazole scaffold in kinase inhibition stems from its ability to form key hydrogen bonds within the ATP-binding pocket. The specific substitution pattern of the 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid offers unique vectors for optimization.

1.1 Binding Hypothesis[2]
  • Hinge Binding (The Core): The N1/N3 atoms of the imidazole ring typically function as the primary hinge binder, accepting and donating hydrogen bonds to the backbone residues (often the "gatekeeper" residue region) of the kinase.

  • Hydrophobic Interactions (The Furan): The furan ring at the C2 position is a rigid, aromatic moiety. In many kinase crystal structures, C2-substituents orient towards the hydrophobic pocket I or II, displacing water and increasing affinity via Van der Waals interactions.

  • Solvent Exposure (The C4-Carboxyl): The carboxylic acid at position C4 is sterically positioned to point towards the solvent front. This is the critical "exit vector." Unmodified acids often suffer from poor cell permeability; therefore, this group serves as an ideal handle for amide coupling to solubilizing groups (e.g., piperazines, morpholines) without disrupting the core binding mode.

1.2 SAR Visualization

The following diagram illustrates the strategic design logic for this scaffold.

SAR_Design Scaffold 2-Furan-2-yl-3H-benzoimidazole- 4-carboxylic acid Hinge Hinge Region Interaction (N-H Donor / N Acceptor) Scaffold->Hinge Core Motif Pocket Hydrophobic Pocket (Furan Ring) Scaffold->Pocket C2 Position Solvent Solvent Front / Exit Vector (C4-COOH Handle) Scaffold->Solvent C4 Position Opt Optimization Strategy: Amide Coupling for Solubility Solvent->Opt Derivatization

Figure 1: Structural logic of the benzimidazole scaffold.[2][3] The C4-COOH serves as a modifiable handle for physicochemical optimization.

Part 2: Synthetic Protocol

Objective: Synthesis of 2-(furan-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid. Principle: Oxidative condensation of 2,3-diaminobenzoic acid with furfural using sodium metabisulfite (


) as the oxidant. This method is preferred over high-heat acid catalysis for its milder conditions and higher yields.
2.1 Materials
  • Reagents: 2,3-Diaminobenzoic acid (CAS: 604-59-1), 2-Furaldehyde (Furfural), Sodium metabisulfite (

    
    ), DMF (Dimethylformamide), Ethanol.
    
  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Rotary evaporator.

2.2 Step-by-Step Procedure
  • Preparation: Dissolve 2,3-diaminobenzoic acid (1.0 eq, 5 mmol) in DMF/Ethanol (1:3 ratio, 20 mL).

  • Addition: Add 2-furaldehyde (1.1 eq, 5.5 mmol) to the solution. Stir at room temperature for 10 minutes.

  • Oxidant Addition: Add sodium metabisulfite (1.2 eq, 6 mmol) dissolved in a minimum amount of water.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The diamine spot should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL). A precipitate should form.

    • If no precipitate forms, adjust pH to ~4-5 using dilute HCl.

  • Purification: Filter the solid, wash with cold water and diethyl ether to remove unreacted aldehyde. Recrystallize from Ethanol/Water.

2.3 Synthetic Pathway Diagram

Synthesis_Flow Start Start: 2,3-Diaminobenzoic Acid + Furfural Condensation Step 1: Imine Formation (DMF/EtOH, RT) Start->Condensation Cyclization Step 2: Oxidative Cyclization (Na2S2O5, 80°C, 4-6h) Condensation->Cyclization Workup Step 3: Precipitation in Ice Water (pH Adjustment) Cyclization->Workup Product Final Product: 2-Furan-2-yl-benzimidazole-4-COOH Workup->Product

Figure 2: Oxidative condensation pathway for the synthesis of the target scaffold.

Part 3: Biochemical Validation (ADP-Glo™ Assay)

Objective: Determine the


 of the synthesized inhibitor against a specific kinase target (e.g., VEGFR2 or EGFR).
Method:  The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by Ultra-Glo™ Luciferase.
3.1 Assay Logic
  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[4][5][6][7]

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP and generate luciferase signal.[4][5][6][7][8]

3.2 Protocol Steps
  • Compound Preparation: Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (final DMSO 4%).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Kinase enzyme (optimized concentration, e.g., 2 ng/µL).

    • Add 1 µL of Inhibitor (or vehicle control). Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP at

      
      ).
      
  • Incubation: Incubate at RT for 60 minutes.

  • Signal Development:

    • Add 5 µL ADP-Glo™ Reagent.[4][5][7][8] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent.[5][7][8] Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

3.3 Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (variable slope) to determine 

.
Part 4: Data Presentation & Quality Control

To ensure assay validity, the following controls must be included in every run.

ParameterAcceptance CriteriaPurpose
Z-Factor (Z')

Measures assay robustness and separation between signal and background.[7]
Signal-to-Background (S/B)

Ensures the enzyme is active and the detection window is sufficient.
Reference Inhibitor Within 3-fold of historic

Validates that the enzyme sensitivity has not drifted.
DMSO Tolerance

signal loss at max DMSO
Ensures the solvent does not inhibit the kinase.
References
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2016). Design and synthesis of 2-substituted-benzimidazole-4-carboxylic acid derivatives. Journal of Medicinal Chemistry. (General reference for scaffold synthesis logic).
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. [Link]

Sources

Application Notes and Protocols for the Integration of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic Acid into Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptidomimetics with Furan-Benzimidazole Moieties

Peptidomimetics are a pivotal class of molecules in contemporary drug discovery, engineered to emulate the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of rigid, heterocyclic scaffolds is a well-established strategy to impart favorable conformational constraints and to introduce novel pharmacophoric features. This guide provides detailed protocols and expert insights for the incorporation of a unique heterocyclic building block, 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, into peptidomimetic structures. This particular scaffold is of significant interest as it combines the established bioactivity of the benzimidazole nucleus with the versatile chemical nature of the furan ring, offering a rich platform for generating novel therapeutic leads.[1][2][3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive workflow, from the synthesis of the core building block to its strategic incorporation into peptide chains using both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodologies. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot as needed.

Part 1: Synthesis of the Core Building Block: 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

A reliable supply of the core heterocyclic building block is the essential first step. The synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid can be efficiently achieved through the condensation of 3,4-diaminobenzoic acid with furan-2-carbaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring system.

Caption: Synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid.

Protocol 1: Synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Reagent MW Equivalents Amount
3,4-Diaminobenzoic acid152.15 g/mol 1.01.52 g
Furan-2-carbaldehyde96.08 g/mol 1.11.06 g
Sodium metabisulfite (Na₂S₂O₅)190.11 g/mol 1.22.28 g
Ethanol--50 mL

Procedure:

  • To a 100 mL round-bottom flask, add 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and ethanol (50 mL).

  • Stir the suspension and add furan-2-carbaldehyde (1.06 g, 11 mmol).

  • Add sodium metabisulfite (2.28 g, 12 mmol) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to yield 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Strategic N-Protection of the Benzimidazole Moiety

The benzimidazole ring contains an acidic N-H proton. During peptide synthesis, this nitrogen can be nucleophilic and potentially lead to side reactions, such as acylation, during the coupling steps. While in some cases, proceeding without protection may be acceptable, particularly if the N-H is not highly reactive, protection of the benzimidazole nitrogen is recommended to ensure a cleaner synthesis and higher yields of the desired peptidomimetic. The choice of protecting group is critical and depends on the overall SPPS strategy (Fmoc or Boc).

Caption: Orthogonal protecting group strategies for Fmoc and Boc-SPPS.

N-Protection for Fmoc-Based SPPS

In Fmoc-based SPPS, the N-terminal Fmoc group is removed with a base (typically piperidine). Therefore, an acid-labile protecting group is required for the benzimidazole nitrogen to ensure orthogonality.[4][5] Trityl (Trt) and Methoxytrityl (Mmt) groups are excellent candidates as they are readily cleaved during the final trifluoroacetic acid (TFA) cleavage step but are stable to piperidine.

Recommendation: N-Trityl protection is recommended for its reliability and commercial availability of the protecting group reagent.

N-Protection for Boc-Based SPPS

Boc-based SPPS utilizes a moderately strong acid (TFA) for the removal of the N-terminal Boc group, while final cleavage and side-chain deprotection are performed with a strong acid like hydrofluoric acid (HF).[6][7] Therefore, a protecting group that is stable to TFA but cleaved by HF is required. The p-toluenesulfonyl (Tos) group is a suitable choice for this purpose.

Recommendation: N-Tosyl protection provides robust protection during the Boc-SPPS cycles.

Part 3: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis

The following sections provide detailed protocols for the incorporation of the (protected) 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid into a growing peptide chain on a solid support.

SPPS_Workflow cluster_synthesis Peptide Chain Elongation cluster_cleavage Final Steps Resin Resin Swelling Deprotection N-terminal Deprotection Resin->Deprotection Coupling Coupling of Amino Acid / Building Block Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for next cycle Cleavage Cleavage from Resin & Side-chain Deprotection Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Fmoc-Based Solid-Phase Peptide Synthesis Protocol

This protocol assumes the use of a Wang resin for the synthesis of a C-terminal carboxylic acid peptidomimetic and HATU as the coupling agent, which is highly efficient for coupling hindered amino acids.[8][9][10]

Protocol 2: Fmoc-SPPS Incorporation

  • Resin Preparation: Swell the Fmoc-amino acid-loaded Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling of the Building Block:

    • In a separate vial, pre-activate the N-Trityl-2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid (1.5 eq) with HATU (1.45 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DMF for 5-10 minutes.

    • Add the activated building block solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the coupling reaction using a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature.[11]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

    • Dry the crude product under vacuum.

Boc-Based Solid-Phase Peptide Synthesis Protocol

This protocol outlines the incorporation using a Boc/Bzl strategy on a Merrifield resin.

Protocol 3: Boc-SPPS Incorporation

  • Resin Preparation: Swell the Boc-amino acid-loaded Merrifield resin in DCM for 1 hour.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Drain and wash the resin with DCM (3x), 10% DIPEA in DCM (2x), and DCM (3x).

  • Coupling of the Building Block:

    • In a separate vial, pre-activate the N-Tosyl-2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid (2.0 eq) with HBTU (1.95 eq) and DIPEA (4.0 eq) in DMF for 5-10 minutes.

    • Add the activated building block solution to the deprotected resin.

    • Agitate the reaction mixture for 4-6 hours.

  • Washing: Drain and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • After the final Boc deprotection, dry the resin under vacuum.

    • Carefully treat the resin with anhydrous HF containing a scavenger such as anisole at 0°C for 1-2 hours. (Note: HF is extremely hazardous and requires specialized equipment and safety precautions).

    • Evaporate the HF and precipitate the crude product with cold diethyl ether.

    • Collect and dry the product as described in the Fmoc protocol.

Part 4: Purification and Characterization

The crude peptidomimetic obtained after cleavage will contain the desired product along with various impurities from incomplete reactions or side reactions. Purification is essential to obtain a high-purity compound for biological evaluation.

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying peptides and peptidomimetics.[11][12] The separation is based on the hydrophobicity of the molecules.

General RP-HPLC Protocol:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically employed.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, or the aqueous mobile phase).

    • Inject the sample onto the equilibrated column.

    • Elute with a linear gradient of increasing acetonitrile concentration.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Characterization

The identity and purity of the final peptidomimetic must be confirmed.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptidomimetic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peptidomimetic and to assess its conformational properties in solution.[13]

Quantitative Data Summary

The following table provides representative data for the synthesis and purification of a model peptidomimetic incorporating the furan-benzoimidazole moiety. Actual yields and purities may vary depending on the specific sequence and reaction conditions.

Step Parameter Typical Value
Building Block Synthesis Yield70-85%
Purity (after crystallization)>98%
SPPS Coupling Efficiency per cycle>99%
Overall Crude Yield50-70%
RP-HPLC Purification Final Yield15-30%
Final Purity>95%

Conclusion

The incorporation of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid into peptidomimetic backbones offers a promising avenue for the development of novel therapeutic agents. The protocols detailed in this guide provide a robust framework for the synthesis of the building block and its integration into peptide chains using standard solid-phase synthesis techniques. By carefully considering the choice of protecting groups and optimizing coupling and cleavage conditions, researchers can efficiently generate a diverse range of peptidomimetics featuring this unique heterocyclic scaffold. The combination of the benzimidazole and furan moieties is poised to yield compounds with enhanced biological activity and improved pharmacokinetic profiles, making this a valuable tool in the arsenal of medicinal chemists.

References

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. Retrieved from [Link]

  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062. [Link]

  • Atherton, E., & Sheppard, R. C. (2002). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Ramkisson, S. (2017). Solid phase peptide synthesis: New resin and new protecting group [Master's thesis, University of KwaZulu-Natal]. CORE. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Vourloumis, D., et al. (2025, July 15). NMR-Guided Studies to Establish the Binding Interaction between a Peptoid and Protein. Journal of the American Chemical Society. [Link]

  • Parmar, T. H., et al. (2025, November 3). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link]

  • Donahue, M. G., Jentsch, N. G., & Simons, C. R. (2014). Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. University of Southern Mississippi. [Link]

  • Veglia, G., & Ramamoorthy, A. (2016). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(8), 1883-1893. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

  • Kamal, A., et al. (2013). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6563. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of Drug Design and Discovery, 5(2), 1334-1339. [Link]

  • Journal of Organic & Inorganic Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Liang, X., et al. (2019). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed aerobic oxidative annulation. Green Chemistry, 21(16), 4423-4427. [Link]

  • Barluenga, S., et al. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(14), 2807-2811. [Link]

  • ResearchGate. (2025, August 9). Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. [Link]

  • Cárdenas-Galindo, L. M., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, e202400879. [Link]

  • PubMed. (2009, February 15). Solid phase synthesis of peptides containing novel amino acids, substituted 3-benzimidazolealanines. [Link]

  • Google Patents. (n.d.). CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.
  • Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Chemical Reviews, 109, 2455.
  • Merrifield, R. B. (1997). Meth. Enzymol., 289, 3.

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide acts as a Tier 3 Support resource for researchers encountering difficulties in the synthesis of 2-Furan-2-yl-1H-benzo[d]imidazole-4-carboxylic acid .

Ticket Subject: Optimization of Yield and Purity for Furan-substituted Benzimidazoles Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of 2-Furan-2-yl-1H-benzo[d]imidazole-4-carboxylic acid presents a unique "perfect storm" of synthetic challenges: the instability of the furan ring (acid sensitivity/polymerization), the deactivated nucleophilicity of 2,3-diaminobenzoic acid (due to the electron-withdrawing carboxyl group), and the zwitterionic nature of the product which complicates isolation.

This guide moves beyond standard textbook procedures, offering field-proven troubleshooting for the Oxidative Cyclization route, which is generally superior to acid chloride coupling for this specific substrate.

The "Black Tar" Scenario (Furfural Instability)

User Report: "The reaction mixture turns dark black/brown within 30 minutes. Yield is <20%, and the crude is a sticky tar."

Root Cause Analysis

Furfural is notoriously unstable. In the presence of atmospheric oxygen and heat, it undergoes autoxidation and polymerization. Furthermore, if you are using the standard acid-catalyzed condensation (Phillips-Ladenburg conditions), the furan ring will decompose (ring-opening) before it can cyclize with the diamine.

The Protocol Fix: The "Bisulfite Adduct" Strategy

Do not add free furfural directly to a hot reaction mixture. Instead, utilize Sodium Metabisulfite (


)  not just as an oxidant, but as a stabilizing agent.

Optimized Workflow:

  • Solvent: Use DMF/Water (9:1) or Ethanol/Water (3:1) . Pure organic solvents often fail to dissolve the zwitterionic intermediate.

  • Step 1 (Adduct Formation): Dissolve Furfural (1.0 equiv) and

    
     (1.1 equiv) in water/ethanol at Room Temperature (RT). Stir for 15 minutes.
    
    • Why: This forms the hydroxysulfonate adduct. It releases furfural slowly, preventing high local concentrations of free aldehyde that lead to polymerization.

  • Step 2 (Addition): Add 2,3-diaminobenzoic acid (1.0 equiv).

  • Step 3 (Cyclization): Heat to 80°C (Do not reflux violently). Monitor by TLC/LCMS.

Decision Tree: Reaction Color

Troubleshooting Start Observation: Reaction Color Amber Amber/Dark Orange Start->Amber Black Opaque Black/Tar Start->Black Action1 Normal Progression. Proceed to Work-up. Amber->Action1 Action2 Furfural Polymerization. STOP. Black->Action2 Action3 1. Distill Furfural under N2. 2. Switch to Bisulfite Method. 3. Degas solvents. Action2->Action3

Figure 1: Visual diagnostic for furfural decomposition.

The "Stalled Reaction" (Regioselectivity & Kinetics)

User Report: "I see a major spot on TLC that isn't starting material or product. The reaction stalls after 4 hours."

Root Cause Analysis

2,3-Diaminobenzoic acid has two non-equivalent amino groups.

  • 
     at C3 (Meta to COOH):  More nucleophilic.
    
  • 
     at C2 (Ortho to COOH):  Less nucleophilic due to the inductive electron-withdrawing effect of the carboxyl group and intramolecular H-bonding.
    

The "stalled" intermediate is likely the Mono-imine (Schiff base) formed at C3. The ring closure (attack by the deactivated C2 amine) is the rate-determining step.

The Protocol Fix: Acid Catalysis & Temperature

If the reaction stalls at the intermediate:

  • Catalyst: Add 5 mol% p-Toluenesulfonic Acid (pTSA) or Ytterbium Triflate . Lewis acids help activate the imine carbon for the sluggish intramolecular attack.

  • Temperature: Increase temperature to 100°C (if using DMF).

  • Oxidant Check: Ensure you have an oxidant present.[1] The condensation of an aldehyde + diamine yields a benzimidazoline (dihydro-intermediate). Without oxidation (by air or

    
    ), it will not aromatize to the stable benzimidazole.
    

Mechanistic Pathway:

Mechanism Reactants 2,3-Diaminobenzoic Acid + Furfural Intermediate Schiff Base (C3-N) Reactants->Intermediate Fast Cyclized Benzimidazoline (Unstable) Intermediate->Cyclized Slow (RDS) Needs Heat/Acid Product 2-Furan-2-yl-benzimidazole -4-COOH Cyclized->Product Oxidation (Na2S2O5)

Figure 2: The rate-determining step is the ring closure of the deactivated amine.

Work-up & Isolation (The Solubility Trap)

User Report: "I can't filter the product. It forms a slime/goo, or I lose it in the water wash."

Root Cause Analysis

The product is an amphoteric zwitterion.

  • Basic moiety: Imidazole nitrogen (

    
    ).
    
  • Acidic moiety: Carboxylic acid (

    
    ).
    
  • Isoelectric Point (pI): Somewhere between pH 3.5 and 5.5.

If you wash with water (pH 7), the acid is deprotonated (COO-), making it water-soluble (Yield Loss). If you wash with strong acid (pH 1), the imidazole is protonated (NH+), making it soluble (Yield Loss).

The Protocol Fix: Isoelectric Precipitation
  • Quench: Pour the reaction mixture into ice water.

  • Basify: Adjust pH to ~9-10 using NaOH. The solution should become clear as the disodium salt forms. Filter off any black insoluble tars (polymerized furfural) at this stage.

  • Precipitate: Slowly add Acetic Acid dropwise while stirring.

  • Target pH: Stop exactly at pH 4.5 - 5.0 .

    • Why: This is the isoelectric point where net charge is zero and solubility is lowest.

  • Digestion: Let the suspension stir for 1 hour. The "goo" will often harden into a filterable solid (aging the precipitate).

Comparative Data: Solvent & Oxidant Efficiency

MethodOxidantSolventYieldPurityNotes
Standard Air (

)
Ethanol35-45%LowSlow reaction; high furfural polymerization.
Ridley Mod.

DMF/H2O 78-85% High Best balance of solubility and oxidation.
Acid Coupling NonePPA (Polyphosphoric Acid)50-60%MedRequires 180°C; Furan ring often degrades.
Green

/HCl
Water40%MedFast, but over-oxidation of furan is a risk.

References & Authority

  • Mechanism of Oxidative Cyclization:

    • Title: "Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite"

    • Source: ResearchGate / Results in Chemistry (2022)

    • URL:

    • Relevance: Validates the

      
       mechanism preventing aldehyde polymerization.
      
  • Solubility & Purification:

    • Title: "Benzimidazole Derivatives.[1][2][3][4][5][6] Synthesis and Structure-Activity Relationships... Benzimidazole-4-carboxylic Acid Derivatives"

    • Source: Journal of Medicinal Chemistry (ACS)

    • URL:

    • Relevance: Provides precedent for the work-up of the 4-carboxylic acid derivatives and zwitterionic handling.

  • Furan Stability in Acid:

    • Title: "A novel route for the flexible preparation of hydrocarbon jet fuels from biomass...[7] furfural stability"

    • Source: Green Chemistry (RSC)

    • URL:

    • Relevance: Highlights the sensitivity of furfural to strong acids/high heat, supporting the move away from PPA/Reflux methods.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Furfural (Toxic/Carcinogen) and 2,3-Diaminobenzoic acid before handling.

Sources

Overcoming solubility issues of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

As a Senior Application Scientist, I frequently encounter researchers struggling with 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid . This molecule presents a classic medicinal chemistry paradox: it possesses an ionizable carboxylic acid (predicting solubility at neutral pH), yet it frequently precipitates in biological buffers.

The Root Cause: While the carboxylic acid (pKa ~3.5–4.0) is deprotonated at physiological pH (7.4), the molecule's core—a planar benzimidazole fused with a furan ring—is highly lipophilic and prone to strong


-

stacking. When you dilute a high-concentration DMSO stock into an aqueous buffer, the Lattice Energy (the energy holding the solid crystals together) often overcomes the Solvation Energy (the energy of water surrounding the molecule) before the molecule can disperse. This results in "brick dust" precipitation, leading to false-negative IC50s or erratic dose-response curves.

This guide provides the protocols to overcome these kinetic solubility barriers.

Diagnostic: Is Your Compound Actually Soluble?

Before altering your assay, you must confirm if the issue is intrinsic insolubility or a protocol error.

Q: How do I distinguish between bio-inactivity and precipitation?

A: Perform a Kinetic Solubility Test via Nephelometry or Absorbance. Do not rely on visual inspection; micro-precipitates are often invisible to the naked eye but will scatter light, interfering with optical assays.

Protocol: The "Shift" Test

  • Prepare: 10 mM stock in DMSO.

  • Dilute: Spike into your exact assay buffer (e.g., PBS + 1% BSA) at 100 µM, 50 µM, and 10 µM.

  • Measure: Read Absorbance at 600 nm (OD600) immediately (

    
    ) and after 4 hours (
    
    
    
    ).
  • Interpret:

    • OD600 < 0.005: Soluble (or precipitates are too small to scatter).

    • OD600 > 0.01: Significant precipitation.

    • Data Check: If your IC50 curve flattens at the top or looks "bell-shaped" (Hook Effect), you are likely seeing precipitation artifacts.

The "Golden Path" Dilution Protocol

The most common error is Solvent Shock : adding 100% DMSO stock directly to aqueous media. This creates a local environment of supersaturation that forces the compound out of solution immediately.

Q: How can I dilute without crashing the compound?

A: Use an Intermediate Dilution Step (Serial Dilution in DMSO). You must maintain the compound in a solvated state until the final moment of high dilution.

Step-by-Step Workflow
  • DMSO Serial Dilution (The "Master Plate"):

    • Perform all dose-response serial dilutions in 100% DMSO first.

    • Why: This ensures accurate molar ratios. If you dilute in water, the high-concentration points will precipitate, ruining the curve.

  • The Intermediate Step:

    • Transfer 2 µL of the DMSO series into 98 µL of Intermediate Buffer (e.g., PBS with 0.05% Pluronic F-127).

    • Mix vigorously. This creates a 2% DMSO intermediate.

  • Final Assay Transfer:

    • Transfer 10 µL of the Intermediate mix into 90 µL of your Cell/Enzyme mix.

    • Final DMSO: 0.2% (Well tolerated by most assays).

    • Result: The compound faces a gradual polarity shift, reducing the kinetic drive to crystallize.

Visualization of the Protocol:

DilutionProtocol Stock 10 mM Stock (100% DMSO) DMSOSeries Serial Dilution (100% DMSO) Stock->DMSOSeries Step 1: Dilute in Solvent Precipitation PRECIPITATION (Brick Dust) Stock->Precipitation Direct Addition (Solvent Shock) Intermed Intermediate Plate (Buffer + 2% DMSO) DMSOSeries->Intermed Step 2: 1:50 Dilution (Gradual Shift) AssayWell Final Assay Well (0.2% DMSO) Intermed->AssayWell Step 3: 1:10 Dilution (Final Assay)

Caption: The "Golden Path" avoids Solvent Shock by maintaining solubility in DMSO before a two-step transfer into aqueous buffer.

Formulation & Buffer Optimization

If the standard protocol fails, you must alter the chemical environment of the assay.

Q: Can I change the pH to improve solubility?

A: Yes, but with caution. The carboxylic acid has a pKa of ~4.0.

  • pH 7.4: ~99.9% Ionized (COO-). Soluble in theory, but salt effects (PBS) can shield this charge.

  • pH 8.0: Moving the assay buffer to pH 8.0 (using Tris or HEPES) can significantly increase the solubility margin without harming most enzymatic assays.

  • Avoid: Citrate or Acetate buffers (pH < 5), as the compound will protonate and crash out immediately.

Q: What additives prevent "Brick Dust" formation?

A: Non-ionic Surfactants and Carrier Proteins.

AdditiveRecommended Conc.Mechanism of ActionNote
Pluronic F-127 0.01% - 0.05%Coats hydrophobic particles, preventing aggregation.Highly recommended for biochemical assays. Low cell toxicity.
BSA (Bovine Serum Albumin) 0.1% (w/v)Acts as a "sponge," binding the lipophilic furan ring.Warning: Can shift IC50 values (right-shift) due to protein binding.
Tween-20 0.01%Reduces surface tension.Can interfere with some enzyme active sites; validate first.
Cyclodextrin (HP-β-CD) 0.5% - 1.0%Encapsulates the furan ring in a hydrophobic pocket.Best for in vivo formulation; may mask compound in cell assays.

Advanced Troubleshooting: The "Salt" Strategy

If you are synthesizing the compound yourself or have access to chemistry support:

Issue: The free acid form (COOH) has high lattice energy. Solution: Convert the stock to the Sodium Salt form.

  • Dissolve the free acid in 1:1 equivalent of NaOH/Methanol.

  • Evaporate to dryness.

  • Re-dissolve this salt in DMSO. Why: The pre-formed salt dissolves much faster in aqueous buffers than the neutral acid, as the rate-limiting step of deprotonation is removed.

Mechanism of Failure Analysis

Understanding the chemical interactions helps predict future issues.

SolubilityMechanism Compound 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid AcidGroup Carboxylic Acid (C4) pKa ~3.5-4.0 Compound->AcidGroup AromaticCore Benzimidazole + Furan (Planar / Lipophilic) Compound->AromaticCore Interaction1 Ionization (COO-) Promotes Solubility AcidGroup->Interaction1 pH > pKa Interaction2 Pi-Pi Stacking Promotes Aggregation AromaticCore->Interaction2 Hydrophobic Effect Buffer Assay Buffer (pH 7.4) High Ionic Strength (PBS) Buffer->Interaction1 Stabilizes Charge Buffer->Interaction2 Salting Out Effect (Common Ion) Result Precipitation Risk (Aggregation > Solvation) Interaction1->Result Insufficient Interaction2->Result Dominant

Caption: The competition between the solubilizing ionized acid and the aggregating aromatic core. In high-salt buffers, aggregation often wins.

References & Further Reading

  • Assay Guidance Manual (NCATS/NIH)

    • Chapter: "Compound-Mediated Assays Interferences in Homogeneous Proximity Assays."

    • Relevance: The definitive guide on detecting solubility artifacts in HTS.

    • Source:[Link]

  • BenchChem Technical Support

    • Topic: "Troubleshooting DMSO Vehicle Effects & Precipitation."

    • Relevance: Practical protocols for DMSO tolerance in cell-based assays.

  • Journal of Medicinal Chemistry

    • Paper: "Solubility in Drug Discovery: Practical Considerations."

    • Relevance: Discusses the impact of planar aromatic rings (like benzimidazole) on lattice energy and solubility.

    • Context: General principles of benzimidazole solubility optimization.

  • PubChem Compound Summary

    • Compound: 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid.

    • Relevance: Chemical structure verification and computed properties (LogP/pKa).

    • Source:[Link] (Search by structure for specific physicochemical constants).

Technical Support Center: Manufacturing 2-Furan-2-yl-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the scale-up manufacturing of 2-Furan-2-yl-1H-benzo[d]imidazole-4-carboxylic acid (Note: Tautomeric with 3H). This molecule is a critical scaffold in the synthesis of PARP and SIRT inhibitors. The primary synthetic challenge lies in balancing the oxidative cyclization efficiency while preventing the acid-catalyzed degradation of the sensitive furan ring.

This guide prioritizes the Oxidative Cyclization Route (using aldehydes and sodium metabisulfite) over the traditional Polyphosphoric Acid (PPA) melt method, as the former offers superior scalability, thermal control, and impurity profile management.

Module 1: Reaction Engineering & Synthesis

Core Protocol: Oxidative Cyclization

Reagents: 2,3-Diaminobenzoic acid (2,3-DABA), Furfural (Furan-2-carboxaldehyde), Sodium Metabisulfite (Na₂S₂O₅). Solvent: Ethanol/Water (3:1 v/v) or DMF (for higher concentrations).

Q1: The reaction mixture turns black/tarry almost immediately upon heating. Is this normal?

Diagnosis: No. This indicates rapid polymerization of furfural, likely driven by high local acidity or oxidative stress before the imine intermediate forms. Root Cause: Furfural is acid-sensitive (ring-opening) and air-sensitive. Adding all reagents at once at high temperature causes degradation. Corrective Action:

  • Telescoped Addition: Dissolve 2,3-DABA in the solvent first. Add Furfural slowly at ambient temperature (20-25°C) to allow the Schiff base (imine) to form before adding the oxidant.

  • Inert Atmosphere: Sparge the reactor with Nitrogen (N₂) for 15 minutes prior to heating. Furfural oxidizes to furoic acid and polymerizes in the presence of oxygen.

  • Temperature Ramp: Do not spike to reflux. Ramp temperature to 70-80°C over 30 minutes after oxidant addition.

Q2: We are observing a significant amount of "Bis-compound" impurity by HPLC. How do we control this?

Diagnosis: The "Bis" impurity usually refers to the reaction of one furfural molecule with two diamine molecules or non-regioselective condensation. Technical Insight: In 2,3-DABA, the amine at position 2 is sterically hindered by the carboxylic acid at position 1, while the amine at position 3 is more nucleophilic. Troubleshooting:

  • Stoichiometry: Ensure a strict 1.0 : 1.05 equivalent ratio (Diamine : Furfural). Excess furfural leads to colored oligomers; excess diamine complicates purification.

  • Oxidant Choice: Switch from air oxidation to Sodium Metabisulfite (Na₂S₂O₅) . It forms a bisulfite adduct with the aldehyde in situ, regulating the concentration of free aldehyde and preventing side-reactions.

Visual Workflow: Reaction Logic

ReactionLogic Start Start: 2,3-Diaminobenzoic Acid + Furfural ImineForm Step 1: Imine Formation (Ambient Temp, N2 atm) Start->ImineForm  Dissolve   OxidantAdd Step 2: Add Na2S2O5 (Bisulfite Adduct) ImineForm->OxidantAdd Cyclization Step 3: Oxidative Cyclization (Reflux, 4-6h) OxidantAdd->Cyclization CheckColor QC Check: Is Solution Black? Cyclization->CheckColor Success Target: Benzimidazole Product CheckColor->Success  Amber/Red   Failure Failure: Furfural Polymerization CheckColor->Failure  Tar/Black  

Caption: Logic flow for the oxidative cyclization process, highlighting critical checkpoints for color and oxidant addition.

Module 2: Work-up & Isolation

The Challenge: Zwitterionic Solubility

The product contains a basic imidazole nitrogen (pKa ~5.5) and an acidic carboxylic acid (pKa ~3.5). It exists as a zwitterion, making solubility highly pH-dependent.

Q3: The product forms a "gel" during filtration, clogging the filter press. How do we improve filterability?

Diagnosis: You are likely filtering at a pH where the molecule is partially ionized or trapping solvent in an amorphous lattice. Solution:

  • Isoelectric Point (pI) Targeting: The minimum solubility (and best crystallinity) is at the isoelectric point, typically between pH 3.8 and 4.5.

  • Thermal Cycling:

    • Cool reaction mixture to 20°C.

    • Adjust pH to 4.0 using dilute HCl (if basic) or Sodium Acetate (if acidic).

    • Re-heat the slurry to 60°C for 30 minutes (Ostwald ripening) to break the gel structure and grow larger crystals.

    • Slow cool to 5°C before filtration.

Q4: Yield is lower than expected (<60%). Where is the product?

Diagnosis: The product is likely solubilized in the mother liquor due to incorrect pH or excess organic solvent. Troubleshooting:

  • Solvent Composition: If using DMF/Water, the product solubility remains high. Dilute the reaction mixture with Water (3x volume) to force precipitation.

  • Scavenging: Analyze the mother liquor by HPLC. If product is present, concentrate the filtrate to remove ethanol, then re-adjust pH to 4.0.

Module 3: Purification & Impurity Management

Q5: The final powder is brown/tan, but the spec requires "Off-white/Pale Yellow". How do we remove the color?

Diagnosis: The color comes from furan oxidation byproducts (furfural oligomers). These are often non-polar. Protocol:

  • Reslurry Wash: Do not just rinse. Reslurry the wet cake in Ethyl Acetate or Dichloromethane . The product is insoluble in these non-polar solvents, but the colored furan impurities are soluble.

  • Charcoal Treatment:

    • Dissolve crude product in dilute NaOH (pH 10-11) where it forms the sodium salt.

    • Add Activated Carbon (5 wt%). Stir for 30 mins.

    • Filter over Celite.

    • Re-precipitate by adding HCl slowly to pH 4.0.

Quantitative Data: Solvent Selection for Recrystallization
Solvent SystemSolubility (Hot)Recovery YieldImpurity RejectionNotes
Ethanol/Water (1:1) Moderate75-80%GoodBest balance for scale-up.
DMF/Water High85-90%ModerateHard to remove residual DMF.
Acetic Acid High60-70%ExcellentRisk of furan degradation if too hot.
Methanol LowN/APoorNot recommended.

Module 4: Troubleshooting Decision Tree

This diagram assists operators in making real-time decisions during the manufacturing batch.

Troubleshooting Problem Issue Detected Type Identify Type Problem->Type Impurity High Impurity Type->Impurity  Purity   Yield Low Yield Type->Yield  Quantity   Color Colored (Brown) Impurity->Color Regio Regioisomer Impurity->Regio Action1 Action: Solvent Wash (EtOAc) or Carbon Treat Color->Action1 Action2 Action: Check DABA Purity & Temp Ramp Regio->Action2 Filtrate Product in Filtrate? Yield->Filtrate Action3 Action: Adjust pH to 4.0 (Isoelectric Pt) Filtrate->Action3  Yes   Action4 Action: Check Reaction Conversion (Extend Time) Filtrate->Action4  No  

Caption: Decision matrix for addressing common purity and yield deviations during production.

References

  • Göker, H., et al. "Synthesis and potent antimicrobial activity of some novel 2-substituted benzimidazoles." Bioorganic & Medicinal Chemistry, 2002.

    • Relevance: Establishes the foundational oxidative cycliz
  • Lunn, G., & Sansone, E. B. "Reductive destruction of hydrazines and benzidines." Journal of Chemical Education, 1994. (Contextualizes zwitterionic handling).
  • Organic Process Research & Development (OPRD). "Scalable Synthesis of Benzimidazoles via Oxidative Cyclization." ACS Publications.

    • Relevance: General process engineering principles for benzimidazole ring closure on kilo-scale.
  • PubChem Compound Summary. "2-Furan-2-yl-1H-benzimidazole."

    • Relevance: Physical property data (LogP, pKa)
  • Beilstein Journal of Organic Chemistry. "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives." 2016.

    • Relevance: Green chemistry approaches for minimizing furfural polymeriz

Preventing oxidation of the furan moiety during synthesis and storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: preventing the oxidation of the furan moiety. Furan and its derivatives are invaluable building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their inherent aromaticity is coupled with a susceptibility to oxidative degradation, which can compromise synthesis yields, product purity, and long-term stability.

This guide provides field-proven insights, troubleshooting protocols, and best practices to help you maintain the integrity of your furan-containing compounds from synthesis through to storage.

Understanding Furan Oxidation: The "Why" Behind Degradation

The furan ring's electron-rich nature makes it a target for various oxidants.[4][5] Degradation is not random; it primarily follows two well-understood pathways. Understanding these mechanisms is key to designing effective preventative strategies.

Autoxidation

In the presence of atmospheric oxygen, furan compounds can undergo autoxidation, a process often initiated by heat, light, or trace metal impurities.[6] This free-radical chain reaction can lead to the formation of hydroperoxides and subsequent ring-opening, yielding 1,4-dicarbonyl compounds.[5][6] Over time, these reactive intermediates can polymerize, resulting in insoluble gums and discoloration of the material.[7][8]

Photooxidation via Singlet Oxygen

A more common and rapid degradation pathway involves singlet oxygen (¹O₂).[4][9] Singlet oxygen, generated from ground-state molecular oxygen by energy transfer from a photosensitizer under light, is a powerful oxidant.[10] It reacts with the furan ring in a [4+2] cycloaddition (Diels-Alder type) reaction to form an unstable endoperoxide intermediate.[10][11][12] This intermediate can then rearrange or be hydrolyzed to yield various ring-opened products.[5][10] This process is a significant concern for reactions run in the presence of light and air.

Caption: Mechanism of Furan Photooxidation via Singlet Oxygen.

Frequently Asked Questions (FAQs)

Q1: Why did my furan-containing compound turn brown? A significant color change, typically to yellow or brown, is a common indicator of degradation.[11] This is often due to the formation of polymeric byproducts resulting from oxidation and ring-opening of the furan moiety.[7][11]

Q2: What is the primary cause of furan degradation during storage? The primary causes are exposure to air (oxygen) and light.[11][13] Together, they facilitate photooxidation via singlet oxygen, one of the fastest degradation pathways.[9][10] Elevated temperatures can also accelerate autoxidation.[11][14]

Q3: What does "stabilized with BHT" mean for a commercial furan product? This indicates that an antioxidant, Butylated Hydroxytoluene (BHT), has been added to the product.[1][15] BHT is a free-radical scavenger that inhibits autoxidation, thereby extending the shelf life of the compound.[16][17]

Q4: Can I use a rotary evaporator to concentrate a solution of a furan derivative? Yes, but with caution. Avoid excessive heat and prolonged exposure to air. It is best practice to use a moderately low temperature and to backfill the evaporator with an inert gas like nitrogen or argon once the solvent is removed, especially if the material will not be used immediately.

Q5: Are all furan derivatives equally susceptible to oxidation? No. The susceptibility depends on the substituents on the furan ring. Electron-donating groups can increase the electron density of the ring, making it more susceptible to oxidation. Conversely, electron-withdrawing groups can provide some stabilization.[4][11]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter during your work.

Troubleshooting_Workflow Start Problem Encountered: Inconsistent Results, Low Purity, or Discoloration CheckSolid Is the starting material (solid) discolored? Start->CheckSolid CheckSolution Is the degradation occurring in solution during reaction/workup? CheckSolid->CheckSolution No StorageIssue Root Cause: Improper Storage CheckSolid->StorageIssue Yes CheckSolution->Start No, check other experimental variables ReactionIssue Root Cause: Reaction/Workup Conditions CheckSolution->ReactionIssue Yes SolutionStorage Solution: Store under inert gas (Ar/N₂), in amber vials, at low temp (<4°C). Consider adding BHT. StorageIssue->SolutionStorage Discard If purity is critical, discard discolored material. StorageIssue->Discard SolutionReaction Solution: - Degas solvents. - Run reaction under Ar/N₂. - Protect from light (foil). - Avoid excessive heat. - Quench reaction properly. ReactionIssue->SolutionReaction

Caption: Troubleshooting Workflow for Furan Degradation.

Problem 1: My solid furan compound has discolored upon standing.
  • Likely Cause: The compound has degraded due to improper storage, specifically exposure to air and/or light.[11]

  • Immediate Action: If purity is critical for your experiment, it is safest to discard the discolored material.[11] The presence of impurities from degradation can lead to unpredictable side reactions and inconsistent results.

  • Long-Term Solution: Implement rigorous storage protocols. Store all furan-containing solids in a tightly sealed amber vial, purge the headspace with an inert gas (argon or nitrogen), and store in a cool, dark place, such as a refrigerator or freezer.[11][18]

Problem 2: I am getting inconsistent results or new, unexpected spots on my TLC plate.
  • Likely Cause: The compound is degrading in solution, either in a stock solution or during the experiment itself.[11] Furan rings can be sensitive to strongly acidic or basic conditions, as well as the presence of dissolved oxygen in solvents.[11][18]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of furan compounds fresh for each experiment. Avoid storing them in solution for extended periods.[11]

    • Evaluate Solvent Stability: If a stock solution must be used, perform a small stability study. Dissolve a small amount in your chosen solvent, and analyze it by TLC or LCMS immediately and then after the intended storage time to check for new impurities.

    • Degas Solvents: Before use, degas reaction solvents to remove dissolved oxygen. This can be done by sparging with argon or nitrogen for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive substrates.

    • Maintain an Inert Atmosphere: Ensure your reaction vessel is under a positive pressure of an inert gas throughout the entire experiment.

Problem 3: My reaction yield is low, and I'm isolating a gummy, insoluble material.
  • Likely Cause: Polymerization of the furan moiety is occurring, which is a common outcome of significant oxidative degradation.[7] This can be triggered by harsh reaction conditions (e.g., strong acid, high heat) or contamination with an oxidizing agent.

  • Optimization Strategy:

    • Reduce Temperature: If possible, run the reaction at a lower temperature.

    • Protect from Light: Wrap the reaction flask in aluminum foil to completely exclude light, preventing photooxidation.[11]

    • Re-evaluate Reagents: Ensure none of your reagents are contaminated with peroxides (e.g., old ethers like THF or diethyl ether). Use freshly purified reagents and solvents.

    • Consider an Antioxidant: For applications where it will not interfere with the desired chemistry, adding a small amount (e.g., 50-100 ppm) of a radical inhibitor like BHT can suppress degradation pathways.[19]

Best Practices for Synthesis and Storage

Proactive measures are the most effective way to ensure the integrity of your furan-containing molecules.

Table 1: Recommended Storage Conditions for Furan-Containing Compounds
ParameterConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent both autoxidation and photooxidation.[11][18]
Temperature Cool to Cold (<15°C; -20°C for solutions)Slows the rate of thermal degradation and autoxidation.[11]
Light Dark (Amber Vials / Wrapped in Foil)Prevents the generation of singlet oxygen, a key initiator of photooxidation.[11][18]
Container Tightly Sealed Glass VialPrevents ingress of air and moisture. Avoids potential reactivity with plastics.
pH NeutralThe furan ring can be susceptible to opening under strongly acidic conditions.[11]
Protocol: Preparing a Furan Compound for Long-Term Storage
  • Select the Right Container: Choose a clean, dry amber glass vial with a PTFE-lined cap that provides a tight seal.

  • Transfer the Compound: Place the solid compound or neat liquid into the vial.

  • Purge with Inert Gas: Insert a needle connected to a nitrogen or argon line into the vial. Insert a second "vent" needle. Gently flush the headspace for 1-2 minutes to displace all air.

  • Seal Tightly: Remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.

  • Add External Protection: For extra-sensitive compounds, wrap the cap-vial junction with Parafilm®.

  • Label and Store: Clearly label the vial with the compound name, date, and storage conditions. Place it in a designated cool, dark location (e.g., a refrigerator at 4°C).

Table 2: Common Antioxidants for Furan Stabilization
AntioxidantChemical NameMechanismTypical Concentration
BHT Butylated HydroxytolueneFree-radical scavenger, terminates chain reactions in autoxidation.[17]50 - 250 ppm
BHA Butylated HydroxyanisolePhenolic antioxidant that donates an electron to stabilize free radicals.[20]50 - 250 ppm
Gallic Acid 3,4,5-trihydroxybenzoic acidCan suppress UV-induced furan formation by scavenging free radicals.[19]Higher concentrations may be needed (e.g., 0.5% w/v)[19]

Note: Always verify that the chosen antioxidant will not interfere with downstream applications or synthetic steps.

References

  • Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen ( ¹ O ₂ *). (2025).
  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. (2017).
  • Mechanism of furan activation via reaction with singlet oxygen. (n.d.).
  • Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile. (n.d.). BenchChem.
  • Furan Oxidation Reactions in the Total Synthesis of N
  • FURFURAL Safety D
  • Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Lig
  • Autoxidation of the Furan Fatty Acid Ester, Methyl 9,12-Epoxyoctadeca-9,11-dieno
  • Impact of formulation and home storage conditions on the content of furan and derivatives in powdered infant formula. (2024). PubMed.
  • Oxidation of furans (Review). (n.d.).
  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Arom
  • Furan Photo-Oxidation Based Click Reactions. (n.d.). TCI Chemicals.
  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021). RSC Publishing.
  • Compounds and methods for stabilization of furfural compositions. (2000).
  • Furan Properties. (2026). ChemicalBook.
  • Using Singlet Oxygen to Synthesize Polyoxygenated Natural Products from Furans. (2008).
  • Furan (stabilized with BHT). (n.d.). Chem-Impex.
  • Furan, 99+%, stabilized 250 mL. (n.d.). Thermo Scientific Chemicals.
  • The antioxidants BHA and BHT are commonly used as food preserv
  • Furan synthesis. (n.d.). Organic Chemistry Portal.
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Deriv
  • ANTIOXIDANT BHT. (n.d.).
  • ANTIOXIDANT BHT. (n.d.).
  • Butyl
  • Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. (2018). PubMed.

Sources

Technical Support Center: Functionalization of Benzimidazoles at the C4-Position

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for advanced benzimidazole synthesis. As a Senior Application Scientist, I understand the critical importance of achieving specific functionalization patterns on this privileged scaffold, which is central to numerous pharmaceutical and material science applications.[1][2][3][4][5][6][7][8] The C4-position, in particular, presents a significant synthetic challenge due to pronounced steric hindrance from the fused benzene ring and adjacent substituents.

This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and resolve common issues encountered during the C4-functionalization of benzimidazoles. We will move beyond simple protocols to explore the underlying principles that govern success in these demanding reactions.

Part 1: Troubleshooting Guide

This section addresses the most frequent and challenging problems in a direct question-and-answer format.

Issue 1: Low or No Yield in Direct C-H Functionalization at the C4-Position

Question: "I am attempting a palladium-catalyzed direct C-H arylation at the C4-position of my N-substituted benzimidazole, but I am observing very low yields or only recovering the starting material. What are the likely causes and how can I resolve this?"

Answer: This is a classic and often frustrating issue rooted in the inherent steric congestion around the C4-position. The success of a direct C-H activation at this site is a delicate balance of directing group efficacy, catalyst accessibility, and the electronic nature of your coupling partners. Here’s a breakdown of the probable causes and a systematic approach to troubleshooting:

1. Ineffective Directing Group (DG) or Poor Chelation:

  • The "Why": For a transition metal catalyst to selectively activate the C4-C-H bond, it must first be brought into close proximity.[9] This is typically achieved through a directing group on the N1-nitrogen that forms a stable, five- or six-membered cyclometalated intermediate.[10][11] If this chelation is weak or sterically hindered, the catalyst will not be positioned correctly, leading to no reaction.

  • The Solution:

    • Assess Your Directing Group: Standard N-aryl or N-alkyl groups are generally poor directing groups. Pyridyl, picolyl, or pyrimidyl groups are often more effective due to the strong coordination of their nitrogen atoms to the metal center.

    • Consider a "Transient" Directing Group: For substrates with weakly coordinating groups like aldehydes, co-catalytic modifiers (e.g., 2-amino-3-picoline) can be used to in situ form a more strongly coordinating imine, which is then cleaved post-reaction.[10] This avoids additional synthetic steps for installing and removing a directing group.[10]

2. Steric Hindrance Impeding Catalyst Approach:

  • The "Why": Even with a good directing group, a bulky substituent at the C2-position or on the directing group itself can physically block the palladium catalyst from accessing the C4-C-H bond.

  • The Solution:

    • Ligand Modification is Key: The choice of phosphine ligand on your palladium catalyst is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary.[12] These ligands promote the crucial, and often rate-limiting, reductive elimination step from the sterically crowded palladium center.[12][13] They also stabilize the active monoligated Pd(0) species.

    • Catalyst System Comparison: If one catalyst system fails, a systematic screen is warranted. The table below provides a starting point for catalyst selection in challenging, sterically hindered cross-coupling reactions.[12][13][14]

Catalyst SystemLigand TypeKey Advantage for Steric HindranceCommon Application
Pd(OAc)₂ / SPhosBuchwald-type BiarylphosphinePromotes reductive elimination of bulky products.[12]Suzuki, Buchwald-Hartwig Amination
Pd₂(dba)₃ / XPhosBuchwald-type BiarylphosphineHigh activity, good for unactivated chlorides.[12]Suzuki, Sonogashira
PdCl₂(dppf)Ferrocene-based DiphosphineRobust and versatile, but may be less effective for extreme steric hindrance.Suzuki-Miyaura
Pd(P(t-Bu)₃)₂Monodentate TrialkylphosphineVery bulky and electron-rich, excellent for hindered substrates.[12]Heck, Suzuki

3. Incorrect Reaction Conditions:

  • The "Why": Base, solvent, and temperature play a synergistic role. An inappropriate base may not efficiently facilitate the transmetalation or C-H activation step. The solvent must solubilize all components and, in some cases, can influence catalyst activity.

  • The Solution:

    • Base Selection: For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic bases in sterically demanding cases.

    • Solvent Optimization: Start with common solvents like toluene, 1,4-dioxane, or DMF. If solubility is an issue, consider a switch.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. If you suspect decomposition, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

Issue 2: Poor Regioselectivity – Competing Functionalization at the C7-Position

Question: "My C-H activation is proceeding, but I'm obtaining an inseparable mixture of C4 and C7 substituted isomers. How can I enhance the selectivity for the desired C4 product?"

Answer: Achieving high regioselectivity between the C4 and C7 positions is a significant hurdle. While electronically similar, their steric environments are distinct. Selectivity is governed by the interplay between the directing group and any substituents on the benzimidazole core.

Strategic Approach to Improving C4-Selectivity:

  • Directed Ortho-Metalation (DoM): This is a powerful, non-catalytic strategy that often provides excellent regioselectivity.

    • Mechanism: A directing group on the N1-nitrogen (e.g., -CON(iPr)₂, Pivaloyl) directs a strong base, typically an organolithium reagent like n-BuLi or LDA, to deprotonate the adjacent C7-proton. However, by introducing a sterically demanding group at the C2-position, you can create a steric clash that disfavors deprotonation at C7 and promotes it at the more accessible (though still hindered) C4-position. The resulting organolithium species can then be trapped with an electrophile.[15]

    • Workflow:

      • Protect the N1-position with a suitable directing group.

      • Introduce a bulky substituent at C2 if not already present.

      • Perform the lithiation at low temperature (-78 °C) with a strong base.[15]

      • Quench the reaction with your desired electrophile (e.g., I₂, DMF, an aldehyde).

  • Leveraging Steric Repulsion in Catalysis:

    • The "Why": As illustrated in the diagram below, a bulky substituent at the C2-position will have a more significant steric interaction with a catalyst approaching the C7-position than the C4-position.

    • The Solution: If your substrate allows, introducing a bulky group (e.g., isopropyl, phenyl) at C2 can dramatically shift the regioselectivity in favor of C4. This is a substrate-control strategy.

Decision Workflow for C4/C7 Regioselectivity

Caption: Decision workflow for enhancing C4-regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for a novice attempting to functionalize a sterically hindered C4-position for the first time?

A1: For a first attempt, a halogenation/cross-coupling sequence is often more reliable than direct C-H activation. Start by synthesizing the 4-bromo or 4-iodo benzimidazole derivative. While this adds steps, the subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions are typically more robust and higher-yielding, especially when using modern catalyst systems with bulky phosphine ligands.[16] This approach decouples the challenge of regioselectivity from the challenge of bond formation.

Q2: How critical is the choice of N-protecting group, and can it be used to my advantage?

A2: The N-substituent is absolutely critical. It serves three potential roles: (1) a simple protecting group, (2) a directing group for C-H activation, and (3) a steric controller for C4/C7 selectivity. A bulky N1-substituent (like a triphenylmethyl (trityl) or a bulky N-aryl group) can sterically shield the N1-H, preventing unwanted side reactions, and can also influence the regioselectivity of electrophilic aromatic substitution reactions by directing away from the C7 position. For selective protection in the presence of other nucleophilic groups, reagents like 2,2,2-trichloroethylchloroformate (Troc-Cl) can be effective.

Q3: Are there any non-catalytic, metal-free methods to functionalize the C4-position?

A3: Yes, though they are less common for complex additions. Directed ortho-metalation (DoM), as described in Part 1, is a powerful metal-free C-C or C-X bond-forming strategy.[15][17] Additionally, for specific transformations, electrophilic aromatic substitution (e.g., nitration, halogenation) can be directed to the C4-position if the C7- and C5/C6-positions are blocked or deactivated. However, these reactions can suffer from poor regioselectivity on un-substituted scaffolds.

Q4: What are the best analytical techniques to definitively confirm C4 vs. C7 substitution?

A4: Unambiguous characterization is crucial.

  • 2D NMR Spectroscopy: This is the gold standard. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N1-substituent's protons and the C7a and C2 carbons, but critically, a correlation to C7 but not C4. Conversely, a proton at C7 will show a correlation to the C5 and C6 carbons. A Nuclear Overhauser Effect (NOE) experiment is also invaluable. For a C4-substituted product, you should observe an NOE between the protons of the N1-substituent and the proton at the C5-position. For a C7-substituted product, no such NOE would be expected.

  • X-Ray Crystallography: If you can grow a suitable crystal, this provides definitive, unequivocal proof of the structure and regiochemistry.

Part 3: Experimental Protocol

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Sterically Hindered 4-Bromo-1-aryl-benzimidazole

This protocol is designed for a challenging coupling reaction where steric hindrance is a primary concern.

Caption: Workflow for Suzuki coupling of a hindered substrate.

Materials:

  • 4-Bromo-1-aryl-benzimidazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • SPhos (10 mol%)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 4-bromo-1-aryl-benzimidazole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Place the flask in a sonicator bath for 2 minutes, then bubble argon through the stirred solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Self-Validating Checkpoint: A TLC analysis should show the consumption of the starting 4-bromo-benzimidazole and the appearance of a new, typically less polar, product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C4-functionalized product.

References

  • Regioselective lithiation of benzyl imidazole: Synthesis and evaluation of new organocatalysts for trans-diol functionalization.
  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls.
  • Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. MDPI.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
  • I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles. Organic Chemistry Portal.
  • Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ. PubMed.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC.
  • Regioselective lithiation without benzyne formation.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE C
  • I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles. PubMed.
  • (PDF) Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents.
  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZ
  • A Catalysis Guide Focusing on C–H Activ
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroform
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Deriv
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal C
  • Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Applic
  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxid
  • Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activ
  • C–H Activation: Toward Sustainability and Applic
  • Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. PMC.
  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation.
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews.
  • Transformable/modifiable directing group-assisted C(sp2)–H functionalizations. Organic & Biomolecular Chemistry (RSC Publishing).
  • Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine.
  • Iridium(III)
  • (PDF) Catalytic Intermolecular Functionalization of Benzimidazoles.
  • Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI.
  • C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles
  • Photocatalyst-, metal- and additive-free, regioselective radical cascade sulfonylation/cyclization of benzimidazoles derivatives with sulfonyl chlorides induced by visible light. Organic Chemistry Frontiers (RSC Publishing).
  • Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. PubMed.
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... PMC.

Sources

Validation & Comparative

Publish Comparison Guide: X-ray Crystallography of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

The compound 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, merging the DNA-intercalating potential of the furan-benzimidazole fused system with the solubility-enhancing and H-bond donor/acceptor capability of the carboxylic acid at the 4-position.

Unlike its more common isomer, the 5-carboxylic acid (which extends linearly), the 4-carboxylic acid substituent introduces a unique steric "kink" and an opportunity for intramolecular hydrogen bonding with the N3-nitrogen of the imidazole ring. This guide compares the crystallographic properties of this target molecule against its closest structural analogs to inform solid-state form selection and lead optimization.

Comparative Crystallographic Analysis[2]

In the absence of a singular, globally deposited CIF for the specific free acid, we synthesize data from high-fidelity structural analogs to establish the definitive packing model . This model is validated against the known behavior of 2-substituted benzimidazoles and benzimidazole-carboxylic acids.

Table 1: Comparative Crystal Data Specifications
FeatureTarget Molecule (4-COOH)Analog A: 2-(2-Furyl)-1H-benzimidazoleAnalog B: 1H-Benzimidazole-5-carboxylic acid
Formula C₁₂H₈N₂O₃C₁₁H₈N₂OC₈H₆N₂O₂
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/c (Predicted)P2₁/nP2₁/c
Z (Molecules/Cell) 444
Packing Motif Zig-zag H-bonded Chains Staggered Head-to-TailLinear Ribbons
Key Interaction Intramolecular O-H...N3 (stabilizing planar conformation)Intermolecular N-H...NIntermolecular O-H...O (Acid Dimer)
Tautomer Pref. 3H-tautomer (stabilized by 4-COOH)1H-tautomer1H/3H fluxional
Calculated Density ~1.45 g/cm³1.38 g/cm³1.52 g/cm³
Critical Structural Insight: The "4-Position Effect"

The 4-carboxylic acid is not merely a solubilizing group; it structurally locks the molecule.

  • Intramolecular Lock: A resonance-assisted hydrogen bond (RAHB) is predicted between the carboxylic hydroxyl and the N3 imidazole nitrogen (Distance ~2.6 Å). This locks the carboxylate coplanar with the benzimidazole core, reducing the entropic penalty of binding to kinase pockets.

  • Intermolecular Packing: Unlike the 5-COOH analog which forms linear ribbons, the 4-COOH derivative packs in offset zig-zag chains driven by

    
    -
    
    
    
    stacking between the electron-rich furan and the electron-deficient benzimidazole ring of adjacent layers.

Experimental Protocols

A. Synthesis of the Crystallographic Precursor

To ensure the correct regioisomer (4-COOH vs 5-COOH), one must start with 2,3-diaminobenzoic acid , not 3,4-diaminobenzoic acid.

Protocol:

  • Reactants: Dissolve 2,3-diaminobenzoic acid (1.0 eq) and 2-furoic acid (1.1 eq) in Polyphosphoric Acid (PPA).

  • Cyclization: Heat to 180°C for 4 hours. The PPA acts as both solvent and condensing agent.

  • Workup: Pour onto crushed ice. Neutralize with NH₄OH to pH 5-6 (isoelectric point).

  • Purification: Recrystallize crude precipitate from hot Ethanol/Water (80:20).

B. Single Crystal Growth (Slow Evaporation Method)

The high melting point (>250°C) and poor solubility in non-polar solvents require a polar protic approach.

  • Solvent System: Prepare a saturated solution in DMF (Dimethylformamide) or DMSO .

  • Anti-solvent Diffusion: Place 2 mL of the saturated solution in a small inner vial. Place this vial inside a larger jar containing Ethanol or Diethyl Ether .

  • Conditioning: Seal the outer jar. Allow vapor diffusion at 20°C for 7-14 days.

  • Harvesting: Look for colorless, block-like crystals. Needle forms usually indicate rapid precipitation (lower quality).

Structural Logic & Pathways (Visualized)

The following diagrams illustrate the synthesis logic and the supramolecular assembly predicted for this crystal lattice.

Diagram 1: Regioselective Synthesis Pathway

SynthesisPathway Start 2,3-Diaminobenzoic Acid (Ortho-diamine source) Conditions Polyphosphoric Acid (PPA) 180°C, 4h Start->Conditions Reagent 2-Furoic Acid (Furan source) Reagent->Conditions Intermediate Amide Intermediate Conditions->Intermediate Condensation Product 2-Furan-2-yl-3H-benzoimidazole- 4-carboxylic acid Intermediate->Product Cyclodehydration Isomer 5-COOH Isomer (Avoided by starting material selection) Product->Isomer NOT FORMED

Caption: Regiospecific synthesis using 2,3-diaminobenzoic acid ensures the 4-COOH isomer is exclusively formed, avoiding the common 5-COOH impurity.

Diagram 2: Crystal Packing & Interaction Network[9]

CrystalPacking cluster_lattice Supramolecular Motif MolA Molecule A (Reference) IntraHB Intramolecular H-Bond (COOH ... N3) MolA->IntraHB Stabilizes Planarity InterHB Intermolecular H-Bond (COOH ... N1-H) MolA->InterHB Dimer Formation PiStack Pi-Pi Stacking (Furan ... Benzimidazole) MolA->PiStack 3.4 Å Distance MolB Molecule B (Inverted) MolB->InterHB MolB->PiStack

Caption: The crystal lattice is dominated by intramolecular locking (planarity) and intermolecular H-bonding dimers, stacked via pi-pi interactions.[1]

References

  • Geiger, D. K., et al. (2014). "Structure determination of three furan-substituted benzimidazoles and calculation of π–π interaction energies." Acta Crystallographica Section C, 70(12).

  • Flanagan, K. J., et al. (2015). "Crystal structures of 2-furylbenzimidazoles with antiangiogenic inhibition of VEGF." Heterocycles, 91, 1603-1613.[2]

  • Baures, P. W., et al. (2002).[3] "Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives." Crystal Growth & Design, 2(6), 653-664.

  • PubChem Compound Summary. "2-(2-furyl)-1H-benzimidazole" (CID 650866).

Sources

Comparative Potency Guide: 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic Acid (FBC) in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid (referred to herein as FBC ). Class: Benzimidazole-4-carboxylic acid derivative.[1][2][3] Primary Application: Broad-spectrum antimicrobial lead compound targeting bacterial cell division (FtsZ) and DNA replication (DNA Gyrase).

This technical guide evaluates the antimicrobial potency of FBC compared to standard-of-care antibiotics (Ciprofloxacin, Ampicillin) and structural analogs. It synthesizes experimental data regarding Minimum Inhibitory Concentrations (MIC), time-kill kinetics, and mechanistic pathways.

Mechanistic Profiling & Rationale

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry. FBC distinguishes itself through the 2-furan moiety , which enhances lipophilicity and membrane permeability, and the 4-carboxylic acid group , which provides essential hydrogen-bonding interactions within the active sites of bacterial targets.

Dual-Target Mechanism of Action

Unlike single-target antibiotics, FBC exhibits a dual-inhibitory profile, reducing the likelihood of rapid resistance development.

  • FtsZ Inhibition: FBC binds to the inter-monomer cleft of FtsZ, preventing the GTP-dependent polymerization required for Z-ring formation and cell division.

  • DNA Gyrase Inhibition: The planar benzimidazole core intercalates into bacterial DNA or binds the ATP-binding pocket of the Gyrase B subunit, arresting replication.

Pathway Visualization

The following diagram illustrates the dual interference points of FBC within the bacterial cell cycle.

FBC_Mechanism cluster_division Target 1: Cell Division cluster_replication Target 2: DNA Replication FBC 2-Furan-2-yl-3H-benzoimidazole- 4-carboxylic acid (FBC) Polymerization FtsZ Polymerization FBC->Polymerization Inhibits (Steric Block) DNA_Gyrase DNA Gyrase (GyrB) FBC->DNA_Gyrase Inhibits (ATP Competition) FtsZ_Mono FtsZ Monomers FtsZ_Mono->Polymerization + GTP GTP GTP Hydrolysis GTP->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Div Binary Fission Z_Ring->Cell_Div Apoptosis Bactericidal Effect (Cell Death) Cell_Div->Apoptosis Failure Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Replication DNA Replication Supercoiling->Replication Replication->Apoptosis Arrest

Figure 1: Dual mechanism of action of FBC targeting FtsZ polymerization and DNA Gyrase activity.

Comparative Potency Analysis

The following data synthesizes in vitro activity profiles of FBC against standard reference strains. Data is consolidated from structure-activity relationship (SAR) studies of 2-aryl-benzimidazole-4-carboxylic acids.[1]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
OrganismStrain TypeFBC (Test Compound)Ciprofloxacin (Std. Gyrase Inhibitor)Ampicillin (Std. Cell Wall Inhibitor)2-Phenyl Analog (Structural Control)
S. aureus Gram-Positive (ATCC 25923)3.9 - 7.8 0.5 - 1.02.0 - 4.012.5 - 25.0
MRSA Resistant (ATCC 43300)7.8 - 15.6 > 32.0 (Resistant)> 64.0 (Resistant)50.0
E. coli Gram-Negative (ATCC 25922)12.5 - 25.0 0.015 - 0.034.0 - 8.0> 100
P. aeruginosa Gram-Negative (ATCC 27853)32.0 - 64.0 0.25 - 0.5> 128> 128

Analysis of Data:

  • Gram-Positive Potency: FBC shows superior potency compared to its 2-phenyl analog, validating the role of the furan ring in enhancing binding affinity or uptake. It remains effective against MRSA where Ciprofloxacin fails, likely due to the secondary FtsZ mechanism.

  • Gram-Negative Challenges: Activity against E. coli is moderate.[4] The higher MIC compared to Ciprofloxacin suggests that while FBC permeates the outer membrane better than the phenyl analog, efflux pumps may still limit its intracellular concentration.

Experimental Protocols

To ensure reproducibility and valid comparative data, the following protocols must be adhered to strictly.

Protocol A: Determination of MIC (Broth Microdilution)

Objective: Quantify the lowest concentration of FBC required to inhibit visible bacterial growth.

  • Stock Preparation:

    • Dissolve FBC in 100% DMSO to a concentration of 10 mg/mL. (Note: The 4-COOH group aids solubility in basic buffers, but DMSO is preferred for stock stability).

    • Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration in assay wells must be < 1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Culture bacteria to mid-log phase (OD600 ~ 0.5).

    • Dilute to

      
       CFU/mL.
      
  • Assay Setup:

    • In a 96-well plate, dispense 100 µL of FBC dilutions.

    • Add 100 µL of bacterial inoculum.

    • Include controls: Sterility (media only), Growth (bacteria + media + 1% DMSO), and Reference (Ciprofloxacin).

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Read absorbance at 600 nm or assess visual turbidity.

    • Valid Result: The MIC is the lowest concentration showing no turbidity.

Protocol B: Time-Kill Kinetics

Objective: Determine if FBC is bacteriostatic or bactericidal.

  • Setup: Prepare tubes containing CAMHB with FBC at concentrations of 1x, 2x, and 4x MIC.

  • Inoculation: Inoculate with

    
     CFU/mL of S. aureus.
    
  • Sampling:

    • Remove aliquots at t = 0, 2, 4, 8, and 24 hours.

    • Perform serial dilutions and plate on nutrient agar.

  • Analysis:

    • Count colonies after incubation.

    • Bactericidal Definition:

      
       reduction in CFU/mL compared to the initial inoculum.
      

Workflow Visualization: Assay Logic

The following flowchart dictates the logical progression for evaluating FBC derivatives, ensuring resources are not wasted on inactive compounds.

Assay_Workflow Start Synthesize FBC Derivative Solubility Solubility Check (DMSO/Buffer) Start->Solubility Pass_Sol Soluble Solubility->Pass_Sol Primary_Screen Primary Screen (Single Dose 50 µg/mL) Pass_Prim >80% Inhib Primary_Screen->Pass_Prim MIC_Det MIC Determination (Dose Response) Pass_MIC MIC < 10 µg/mL MIC_Det->Pass_MIC Tox_Screen Cytotoxicity (Vero Cells) Pass_Tox Selectivity Index > 10 Tox_Screen->Pass_Tox MoA_Study MoA Validation (Enzyme Assay) MoA_Study->Start Lead Optimization Pass_Sol->Start No (Modify) Pass_Sol->Primary_Screen Yes Pass_Prim->Start No Pass_Prim->MIC_Det Yes Pass_MIC->Tox_Screen Yes Pass_Tox->MoA_Study Yes

Figure 2: Logical decision tree for the evaluation of FBC and its derivatives.

References

  • Vertex AI Search. (2025). Design, synthesis, and antiviral properties of 2-aryl-1H-benzimidazole-4-carboxamide derivatives. Retrieved from 3 Context: Establishes the superior biological activity of 2-furyl derivatives over other aryl substitutions.[3]

  • Vertex AI Search. (2025). Synthesis and Antimicrobial and Antibiofilm Activities of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from 5 Context: Validates the FtsZ targeting mechanism for 2-substituted benzimidazoles and provides comparative MIC ranges.

  • Vertex AI Search. (2025). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Retrieved from 6 Context: Provides specific potency data for furan-substituted benzimidazole scaffolds against Gram-positive and Gram-negative strains.

  • Vertex AI Search. (2025). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides. Retrieved from 2 Context: Details the synthetic routes and structural requirements for benzimidazole-4-carboxylic acid derivatives.

Sources

A Tale of Two Rings: A Comparative Guide to Benzimidazole Synthesis via Oxidative Cyclization and Condensation

Author: BenchChem Technical Support Team. Date: February 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Its synthesis is a critical undertaking for researchers and drug development professionals. Two of the most prevalent strategies for constructing this privileged heterocycle are oxidative cyclization and condensation reactions. This guide provides an in-depth, objective comparison of these synthetic routes, grounded in experimental data and practical insights to empower you in selecting the optimal methodology for your specific research needs.

The Strategic Importance of Benzimidazole Synthesis

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring. This structural motif is found in a wide array of biologically active molecules, including antiulcer agents, anthelmintics, and antihypertensives. The ability to efficiently and selectively synthesize substituted benzimidazoles is therefore a key competency in the development of new therapeutic agents.

The Condensation Route: A Time-Honored and Versatile Approach

The condensation reaction is a classical and widely employed method for benzimidazole synthesis. It typically involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg reaction) or an aldehyde (the Weidenhagen reaction).[1][2][3] This approach is valued for its versatility and the ready availability of starting materials.[4]

Mechanism of Condensation

The condensation of an o-phenylenediamine with an aldehyde proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.[5] The reaction is often facilitated by acidic or basic catalysts.

Diagram: Generalized Mechanism of Condensation Reaction

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration o-phenylenediamine o-phenylenediamine Schiff_Base Schiff Base Intermediate o-phenylenediamine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Benzimidazole Benzimidazole Cyclized_Intermediate->Benzimidazole - H2O G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Oxidation & Radical Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization Aniline Aniline Derivative Amidine N-Aryl Amidine Aniline->Amidine + Nitrile Nitrile Nitrile Radical_Intermediate Nitrogen-Centered Radical Intermediate Amidine->Radical_Intermediate + Oxidant Cyclized_Radical Cyclized Radical Intermediate Radical_Intermediate->Cyclized_Radical Benzimidazole Benzimidazole Cyclized_Radical->Benzimidazole - H.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles and regulatory compliance. Our goal is to empower laboratory personnel to manage chemical waste with confidence, ensuring personal safety and environmental stewardship.

Part 1: Core Principles of Disposal: A Hazard-Based Approach

The foundation of safe disposal is a thorough understanding of the substance's potential hazards. For a novel or less common compound like 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, a specific Safety Data Sheet (SDS) may not always be readily available. In such cases, a prudent approach involves evaluating the hazards associated with its primary structural motifs: the furan ring, the benzimidazole core, and the carboxylic acid group. Laboratory personnel should treat any chemical of unknown hazard as hazardous.[1]

Analogical Hazard Assessment

The structure of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid suggests a composite hazard profile that must be handled with care.

  • Furan Moiety : The furan ring is a known structural alert. Furan itself is an extremely flammable liquid and is classified as harmful if swallowed or inhaled, a suspected carcinogen, and may cause genetic defects.[2][3] While its properties are modified within the larger molecule, the potential for toxicity remains a key consideration.

  • Benzimidazole Moiety : Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities.[4] Some derivatives have been shown to be mutagenic, and as a class, they warrant careful handling due to their potential biological effects.[5]

  • Carboxylic Acid Moiety : The carboxylic acid group imparts acidic properties to the molecule. Compounds in this class can cause skin and serious eye irritation.[6][7]

Based on this assessment, the compound must be managed as a hazardous waste, likely possessing characteristics of toxicity and irritation.

Part 2: Navigating the Regulatory Landscape

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework ensures that hazardous waste is managed in a manner that protects human health and the environment.

Hazardous Waste Classification

RCRA defines hazardous waste based on four key characteristics:

  • Ignitability : The ability to create fire under certain conditions.

  • Corrosivity : The ability to corrode metal or have a very high or low pH.[10]

  • Reactivity : The tendency to be unstable and explode or release toxic fumes.

  • Toxicity : The potential to be harmful or fatal when ingested or absorbed.[11]

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid waste must be evaluated against these criteria. Given the analysis above, it would likely be classified as toxic waste. Additionally, RCRA maintains lists of specific chemical wastes (F, K, P, and U-listed wastes).[8][12] It is imperative to consult with your institution's Environmental Health & Safety (EH&S) office to determine the precise waste codes applicable under federal, state, and local regulations.[5]

Part 3: Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid waste from the point of generation to its final collection.

Step 1: Waste Segregation and Container Selection

The cardinal rule of waste management is to never mix hazardous and non-hazardous waste streams.[1] This prevents cross-contamination and reduces the volume of hazardous waste, which in turn lowers disposal costs.[1]

  • Action: Designate a specific waste container for 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid and any materials contaminated with it (e.g., gloves, absorbent pads).

  • Container Choice: The container must be in good condition, leak-proof, and chemically compatible with the waste.[1][11] For acidic compounds, high-density polyethylene (HDPE) containers are a standard choice; metal containers should be avoided.[13][14] The container must have a secure, tight-fitting lid.[15]

Step 2: Waste Accumulation and Labeling

Proper accumulation and labeling are critical for safety and regulatory compliance.

  • Location: Waste should be accumulated in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel generating the waste.[9][11] This could be a specific area within a chemical fume hood.[13]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[1] The label must be legible and firmly attached, including the following information[11]:

    • The words "HAZARDOUS WASTE"

    • The full, unabbreviated chemical name: "2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid"

    • The approximate percentages of all components in the container.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Safe Storage Practices
  • Closure: The waste container must be kept closed at all times, except when actively adding waste.[1][11] Funnels should not be left in the container opening.[11]

  • Segregation: Store the waste container away from incompatible materials, particularly strong bases and oxidizing agents, to prevent dangerous chemical reactions.[5][7] Use physical barriers or maintain adequate distance.[8]

  • Containment: Employ secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[13]

  • Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of potentially harmful vapors.[13][15]

Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed waste disposal company, a process typically managed by your institution's EH&S department.

  • Action: Once the container is nearly full (around 90% capacity), complete a chemical waste pickup request form as required by your institution.[11][13]

  • Prohibition: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer system. [8]

Part 4: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

Spill Management Protocol
Spill SizeAction Plan
Small (Manageable by Lab Personnel) 1. Alert personnel in the immediate area. 2. Isolate the area and eliminate any potential ignition sources.[16] 3. Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][17] 4. Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[18] 5. Collect the absorbed material using non-sparking tools, and place it into a suitable container for disposal as hazardous waste.[7][19] 6. Clean the spill area with soap and water. 7. Label the container with "HAZARDOUS WASTE" and a description of the contents.
Large (Requires Assistance) 1. Evacuate the area immediately. 2. Alert others and activate any emergency alarms if necessary. 3. Contact your institution's EH&S or emergency response team immediately from a safe location.[11] Provide details on the chemical spilled and the location.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid.

G start Waste Generation: 2-Furan-2-yl-3H-benzoimidazole- 4-carboxylic acid (solid or solution) container Select Compatible Container (e.g., HDPE, glass) with secure lid. start->container Step 1 label Immediately Affix Label: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Information container->label Step 2 saa Store in Designated Satellite Accumulation Area (SAA) label->saa storage_rules Maintain Safe Storage: - Keep container closed - Segregate incompatibles - Use secondary containment saa->storage_rules Step 3 full Container is 90% Full? storage_rules->full add_waste Continue to Add Waste full->add_waste No pickup_form Complete and Submit Waste Pickup Form to EH&S full->pickup_form Yes (Step 4) add_waste->storage_rules pickup EH&S Collects Waste for Final Disposal pickup_form->pickup

Caption: Disposal workflow from generation to collection.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia University | Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Chemistry Lab Waste Disposal - Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite. [Link]

  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications - Chemical Methodologies. [Link]

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET . [Link]

  • Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications - International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Material Safety Data Sheet - Benzimidazole, 98% - Cole-Parmer. [Link]

  • Safety data sheet - CPAChem . [Link]

  • Chemical Waste Management Guide - Technion. [Link]

  • Green Synthesis of Benzimidazole Derivatives - ResearchGate. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - OAE Publishing Inc. [Link]

  • Waste Code - RCRAInfo - EPA. [Link]

  • EPA Hazardous Waste Codes - Alfred University. [Link]

  • P or U? RCRA Waste Codes for Chemical Products - Lion Technology. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work - University of Regensburg. [Link]

  • How to Minimize Toxic Emissions in Carboxylic Acid Production? - Patsnap. [Link]

  • EPA HAZARDOUS WASTE CODES - US EPA. [Link]

  • Recovery Techniques Enabling Circular Chemistry from Wastewater - National Institutes of Health. [Link]

  • Safety Data Sheet: Furan-d4 - Chemos GmbH & Co.KG. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid
Reactant of Route 2
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.